3-Aminocyclopentanone hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3-aminocyclopentan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO.ClH/c6-4-1-2-5(7)3-4;/h4H,1-3,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSCKQDMLUSTHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70856778 | |
| Record name | 3-Aminocyclopentan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70856778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228600-26-7 | |
| Record name | Cyclopentanone, 3-amino-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1228600-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Aminocyclopentan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70856778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(1S,3S)-3-Aminocyclopentanol Hydrochloride: A Comprehensive Technical Guide for Drug Development Professionals
An In-depth Review of a Key Chiral Building Block in Modern Pharmaceutical Synthesis
(1S,3S)-3-Aminocyclopentanol hydrochloride has emerged as a critical chiral building block in the pharmaceutical industry, offering a versatile scaffold for the synthesis of complex molecules with specific stereochemistry. Its inherent chirality and bifunctional nature, possessing both an amino and a hydroxyl group in a cis-configuration on a cyclopentane ring, make it a valuable starting material for the development of novel therapeutics, particularly in the realm of antiviral agents. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of (1S,3S)-3-Aminocyclopentanol hydrochloride, with a focus on its role in the synthesis of carbocyclic nucleosides and as a key component in the development of antiviral drugs.
Physicochemical Properties
A thorough understanding of the physicochemical properties of (1S,3S)-3-Aminocyclopentanol hydrochloride is essential for its effective use in synthesis and formulation. The key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1523530-42-8 | [1] |
| Molecular Formula | C₅H₁₂ClNO | [2] |
| Molecular Weight | 137.61 g/mol | [2] |
| Appearance | White to off-white solid | N/A |
| Melting Point | 93-96 °C | [3] |
| Solubility | Slightly soluble in water, DMSO, and methanol | [3] |
| Stereochemistry | (1S,3S) | [1] |
Note: Several CAS numbers are associated with isomers of 3-Aminocyclopentanol hydrochloride. The CAS number 1523530-42-8 specifically corresponds to the (1S,3S) isomer.
Synthesis of (1S,3S)-3-Aminocyclopentanol Hydrochloride
The stereoselective synthesis of (1S,3S)-3-Aminocyclopentanol hydrochloride is crucial for its application in chiral drug synthesis. Several synthetic strategies have been developed, primarily focusing on asymmetric synthesis and the resolution of racemic mixtures. A common approach involves the reduction of a 3-aminocyclopentanone precursor, where the stereochemical outcome is controlled to yield the desired cis isomer.[1]
While a detailed, publicly available, step-by-step protocol specifically for the (1S,3S) isomer is not extensively documented in readily accessible literature, a representative synthetic approach for its enantiomer, (1R,3S)-3-Aminocyclopentanol hydrochloride, is well-described and provides a foundational understanding of the synthetic strategy. This multi-step synthesis typically starts from a readily available chiral precursor and involves key steps such as a hetero-Diels-Alder reaction to establish the stereocenters on the cyclopentane ring.
A logical workflow for a potential asymmetric synthesis of (1S,3S)-3-Aminocyclopentanol hydrochloride, based on established chemical principles, is outlined below.
Applications in Drug Development
The primary application of (1S,3S)-3-Aminocyclopentanol hydrochloride and its stereoisomers lies in their use as chiral synthons for the preparation of biologically active molecules.
Key Intermediate for Bictegravir
The (1R,3S) stereoisomer of 3-aminocyclopentanol is a well-established key intermediate in the synthesis of the potent anti-HIV drug, Bictegravir.[1] Bictegravir is an integrase strand transfer inhibitor (INSTI) that is a component of the fixed-dose combination tablet Biktarvy.
The mechanism of action of Bictegravir involves the inhibition of the HIV-1 integrase enzyme, which is essential for the replication of the virus. By binding to the active site of the integrase, Bictegravir prevents the integration of the viral DNA into the host cell's genome, thereby halting the viral life cycle.
The following diagram illustrates the simplified signaling pathway of HIV-1 entry and the mechanism of action of Bictegravir.
Synthesis of Carbocyclic Nucleosides
(1S,3S)-3-Aminocyclopentanol hydrochloride is a valuable precursor for the synthesis of carbocyclic nucleosides.[1] These are nucleoside analogues where the furanose ring's oxygen atom is replaced by a methylene group. This structural modification imparts greater metabolic stability against enzymatic cleavage, often leading to improved pharmacokinetic profiles and sustained therapeutic effects.
The general workflow for the synthesis of carbocyclic nucleosides from (1S,3S)-3-Aminocyclopentanol hydrochloride is depicted below.
Conclusion
(1S,3S)-3-Aminocyclopentanol hydrochloride is a chiral building block of significant importance in medicinal chemistry and drug development. Its well-defined stereochemistry and versatile functional groups provide a robust platform for the asymmetric synthesis of complex pharmaceutical agents. While its stereoisomer, (1R,3S)-3-aminocyclopentanol, is famously utilized in the production of the anti-HIV drug Bictegravir, the (1S,3S)-isomer holds considerable promise for the development of novel carbocyclic nucleosides with potential therapeutic applications. Further research into the synthesis and biological evaluation of compounds derived from (1S,3S)-3-Aminocyclopentanol hydrochloride is warranted to fully exploit its potential in the discovery of new medicines.
References
- 1. (1S,3S)-3-Aminocyclopentanol hydrochloride | 1523530-42-8 | Benchchem [benchchem.com]
- 2. 3-Aminocyclopentanol hydrochloride | C5H12ClNO | CID 19818428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Synthesis of Carbocyclic Nucleoside Analogues from Aminocyclopentanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbocyclic nucleoside analogues are a critical class of therapeutic agents, most notably for their antiviral activities. In these molecules, the furanose ring of natural nucleosides is replaced by a cyclopentane or cyclopentene ring. This structural modification imparts greater metabolic stability by eliminating the labile glycosidic bond, rendering them resistant to enzymatic cleavage by phosphorylases. The synthesis of these complex molecules is a significant focus in medicinal chemistry, with various strategies developed to achieve high stereoselectivity and overall yield. This technical guide provides a comprehensive overview of the synthesis of carbocyclic nucleoside analogues, with a specific focus on pathways originating from aminocyclopentanol derivatives. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to aid researchers in this field.
Carbocyclic nucleosides, such as the anti-HIV agents Abacavir and Carbovir, are cornerstone therapies in virology.[1] Their synthesis often relies on key chiral intermediates that dictate the stereochemistry of the final active pharmaceutical ingredient. One such class of crucial precursors are aminocyclopentanol derivatives, which provide a versatile scaffold for the introduction of the nucleobase.
Core Synthetic Strategies
The synthesis of carbocyclic nucleosides from aminocyclopentanol precursors can be broadly categorized into two main approaches:
-
Linear Synthesis: In this approach, the heterocyclic base is constructed stepwise onto the pre-existing aminocyclopentane core.
-
Convergent Synthesis: This strategy involves the synthesis of a functionalized cyclopentylamine or a related derivative, which is then coupled with a pre-synthesized purine or pyrimidine base in a later step. The convergent approach is often favored due to its flexibility, allowing for the synthesis of a diverse range of analogues from a common intermediate.
This guide will focus on the convergent synthetic routes, which are more prevalent in the literature for the synthesis of analogues starting from aminocyclopentanol-related structures.
Key Intermediate: (±)-cis-4-Amino-2-cyclopentene-1-methanol
A pivotal intermediate in the synthesis of numerous carbocyclic nucleosides is (±)-cis-4-amino-2-cyclopentene-1-methanol. Its synthesis from readily available starting materials like cyclopentadiene has been well-established and provides a versatile entry point to a variety of analogues.[1]
Experimental Protocol: Synthesis of (±)-cis-4-Amino-2-cyclopentene-1-methanol Hydrochloride
This protocol describes a six-step synthesis starting from cyclopentadiene.[1]
Table 1: Synthesis of (±)-cis-4-Amino-2-cyclopentene-1-methanol Hydrochloride
| Step | Reaction | Reagents and Conditions | Yield (%) |
| 1 | Hetero Diels-Alder Reaction | Cyclopentadiene, singlet oxygen | - |
| 2 | Reduction | NaBH4, MeOH | - |
| 3 | Protection | Acetic anhydride, pyridine | - |
| 4 | Aza-Claisen Rearrangement | DBU, trichloroacetonitrile, CHCl3; then K2CO3, p-xylene, reflux | 85 |
| 5 | Hydrolysis and Deprotection | 3.0 N methanolic HCl, reflux | - |
| 6 | Purification | Washing with ethanol:diethyl ether (1:50) | - |
| Overall Yield | 38 |
Detailed Methodology: [1]
-
Step 1-3 (Not detailed in the primary source): The initial steps involve the formation of a bicyclic intermediate from cyclopentadiene, followed by reduction and protection of the hydroxyl groups.
-
Step 4: Aza-Claisen Rearrangement: The protected diol is subjected to an aza-Claisen rearrangement. To a solution of the substrate in CHCl3, DBU and trichloroacetonitrile are added, and the mixture is stirred for 1 hour. The resulting adduct is then refluxed in p-xylene with K2CO3 for 14 hours to yield the rearranged product. The yield for this key step is 85%.
-
Step 5: Hydrolysis and Deprotection: The rearranged adduct is treated with a 3.0 N methanolic HCl solution and refluxed for 24 hours.
-
Step 6: Purification: After removal of the solvent, the residue is washed with a 1:50 mixture of ethanol and diethyl ether to afford the hydrochloride salt of cis-4-amino-2-cyclopentene-1-methanol.
Characterization Data for the Rearranged Adduct (Precursor to the final product): [1]
-
¹H NMR (DMSO-d6): δ 7.97 (d, J = 9.9 Hz, 1H), 6.01 (m, 1H), 5.89 (m, 1H), 5.78 (m, 1H), 4.78 (m, 1H), 4.01 (m, 2H), 2.95 (m, 1H), 2.44 (m, 1H), 2.02 (s, 3H), 1.47 (dd, J = 6.9, 6.6 Hz, 1H).
-
¹³C NMR (DMSO-d6): δ 170.15, 160.73, 133.95, 131.93, 92.81, 66.86, 57.11, 43.62, 32.89, 20.73.
-
MS (FAB) m/e: calcd for (C10H13Cl3NO3): 299.9961, found 299.9945 [MH]+.
Synthesis of Carbocyclic Nucleoside Analogues
The core aminocyclopentenol structure serves as the cyclopentane backbone for the final nucleoside analogue. The key subsequent step is the coupling of this amino-alcohol with a suitable purine or pyrimidine base.
Convergent Synthesis of Carbovir
Carbovir, a potent anti-HIV agent, can be synthesized from a chiral lactam, which is a precursor to the required aminocyclopentene derivative. The following diagram illustrates a generalized convergent synthetic pathway.
Caption: Convergent synthesis of Carbovir from a chiral lactam precursor.
Experimental Protocol: Coupling of an Aminocyclopentenol Derivative with a Pyrimidine Base
The following is a generalized procedure for the coupling reaction, a critical step in the convergent synthesis.
Table 2: Coupling Reaction for Carbocyclic Nucleoside Synthesis
| Reactants | Reagents and Conditions | Yield (%) | Reference |
| Aminocyclopentenol derivative, 5-amino-4,6-dichloropyrimidine | i-Pr2EtN, n-BuOH, gradual heating to reflux | ~50 (improved with optimized heating) | [2] |
Detailed Methodology: [2]
-
An excess (2 equivalents) of 5-amino-4,6-dichloropyrimidine is added to a solution of the aminocyclopentenol derivative in n-butanol.
-
Five equivalents of diisopropylethylamine (i-Pr2EtN) are added as a base.
-
The reaction temperature is gradually increased to the boiling point of the solvent.
-
The product is purified by column chromatography.
Note: The yield of this coupling step can be sensitive to reaction conditions, and optimization may be required.
Enantioselective Synthesis
The biological activity of carbocyclic nucleosides is highly dependent on their stereochemistry. Therefore, enantioselective synthesis is of paramount importance. Chiral starting materials, such as (-)-Vince lactam, or the use of chiral catalysts and resolving agents are common strategies to achieve the desired enantiomer.
One reported approach for the asymmetric synthesis of 4-aminocyclopent-2-en-1-ols involves the stereoselective preparation of cis-4-amino-substituted cyclopentene oxides, followed by a chiral base-mediated rearrangement to the corresponding allylic alcohols, achieving up to 90% enantiomeric excess (ee).[3]
Caption: Enantioselective synthesis of aminocyclopentenol via epoxide rearrangement.
Conclusion
The synthesis of carbocyclic nucleoside analogues from aminocyclopentanol derivatives is a well-established yet continually evolving field. The use of versatile intermediates like cis-4-amino-2-cyclopentene-1-methanol allows for the efficient construction of a wide array of analogues. The choice between linear and convergent strategies, along with the implementation of robust enantioselective methods, are critical considerations for any synthetic campaign in this area. This guide provides a foundational understanding of the key synthetic transformations, supported by detailed experimental insights, to aid researchers in the design and execution of their synthetic routes toward novel carbocyclic nucleoside analogues. Further exploration of the cited literature is encouraged for more specific and in-depth protocols.
References
The Pivotal Role of Chirality in 3-Aminocyclopentanol Derivatives: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chirality is a fundamental principle in drug design and development, profoundly influencing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. This technical guide delves into the significance of stereochemistry in 3-aminocyclopentanol derivatives, a versatile scaffold in medicinal chemistry. We will explore the stereoselective synthesis of these compounds, present comparative physicochemical and biological data of their stereoisomers, and provide detailed experimental protocols for their preparation and evaluation. Furthermore, this guide will illustrate the impact of chirality on specific biological signaling pathways, offering a comprehensive resource for researchers engaged in the discovery and optimization of novel therapeutics based on the 3-aminocyclopentanol core.
Introduction: The Significance of Chirality
In the realm of drug development, the three-dimensional arrangement of atoms in a molecule is of paramount importance. Chiral molecules, which exist as non-superimposable mirror images called enantiomers, often exhibit distinct biological activities.[1][2] This is because biological targets, such as enzymes and receptors, are themselves chiral and thus interact differently with each enantiomer. One enantiomer, the eutomer, may elicit the desired therapeutic effect, while the other, the distomer, could be inactive, less active, or even responsible for adverse effects.[3] Therefore, the stereoselective synthesis and evaluation of individual stereoisomers are critical for the development of safer and more efficacious drugs.[4]
The 3-aminocyclopentanol scaffold, with its two chiral centers, can exist as four stereoisomers: (1S,3S), (1R,3R), (1R,3S), and (1S,3R). The cis isomers, (1S,3S) and (1R,3R), and the trans isomers, (1R,3S) and (1S,3R), present distinct spatial arrangements of their amino and hydroxyl groups, leading to different biological profiles.[5] For instance, the (1R,3S) isomer is a key intermediate in the synthesis of the anti-HIV drug Bictegravir.[5] This underscores the necessity of precise stereochemical control in the synthesis of 3-aminocyclopentanol derivatives for therapeutic applications.
Physicochemical Properties of 3-Aminocyclopentanol Stereoisomers
| Stereoisomer | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3-AA |
| (1R,3S)-3-Aminocyclopentanol | cis-(1R,3S)-3-aminocyclopentan-1-ol | C₅H₁₁NO | 101.15 | -0.4 |
| (1S,3R)-3-Aminocyclopentanol | cis-(1S,3R)-3-aminocyclopentan-1-ol | C₅H₁₁NO | 101.15 | -0.4 |
| (1R,3R)-3-Aminocyclopentanol | trans-(1R,3R)-3-aminocyclopentan-1-ol | C₅H₁₁NO | 101.15 | -0.4 |
| (1S,3S)-3-Aminocyclopentanol | cis-(1S,3S)-3-aminocyclopentan-1-ol | C₅H₁₁NO | 101.15 | -0.4 |
| Data sourced from PubChem CID: 21308749, 22827986.[1][6] |
Biological Activity: A Tale of Two Stereoisomers
The profound impact of chirality on biological activity is evident in studies of aminocyclopentane derivatives. While direct comparative data for all four stereoisomers of 3-aminocyclopentanol acting on a single target is scarce, research on closely related aminocyclopentanecarboxylic acid analogues of γ-aminobutyric acid (GABA) provides a compelling illustration of stereoselectivity at GABAC receptors.
| Compound | Target Receptor | EC₅₀ (µM) | Kᵢ (µM) | Activity |
| (+)-trans-3-ACPC | ρ₁ GABAC | 2.7 ± 0.2 | - | Partial Agonist |
| ρ₂ GABAC | 1.45 ± 0.22 | - | Partial Agonist | |
| (-)-trans-3-ACPC | ρ₁ GABAC | - | - | Weak Partial Agonist |
| ρ₂ GABAC | - | - | Weak Partial Agonist | |
| (+)-cis-3-ACPC | ρ₁ GABAC | 26.1 ± 1.1 | - | Partial Agonist |
| ρ₂ GABAC | 20.1 ± 2.1 | - | Partial Agonist | |
| (-)-cis-3-ACPC | ρ₁ GABAC | 78.5 ± 3.5 | - | Partial Agonist |
| ρ₂ GABAC | 63.8 ± 23.3 | - | Partial Agonist | |
| (+)-4-ACPC | ρ₁ GABAC | - | 6.0 ± 0.1 | Antagonist |
| ρ₂ GABAC | - | 4.7 ± 0.3 | Antagonist | |
| (-)-4-ACPC | ρ₁ GABAC / ρ₂ GABAC | - | - | Little to no effect |
| Data from a study on aminocyclopentanecarboxylic acid analogues of GABA.[7] ACPC = Aminocyclopentanecarboxylic acid. |
This data clearly demonstrates that both the cis/trans configuration and the absolute stereochemistry dramatically influence the potency and functional activity (agonist vs. antagonist) of these compounds.[7]
Experimental Protocols
Stereoselective Synthesis of (1R,3S)-3-Aminocyclopentanol Hydrochloride
This protocol is adapted from a patented method for the preparation of a key intermediate for Bictegravir.
Step 1: Esterification
-
Under a nitrogen atmosphere, add 82 g of isopropanol to a reaction flask.
-
Initiate stirring and cool the reaction mixture to 5 °C.
-
Slowly add 93.4 g of pivaloyl chloride dropwise to the cooled solution.
-
After the addition is complete, adjust the temperature to 25 °C and allow the esterification reaction to proceed for 30 minutes.
Step 2: Deprotection
-
Prepare a solution of 52 g of Boc-protected (1R,3S)-3-aminocyclopentanol in 53 g of isopropanol.
-
Add this solution dropwise to the reaction mixture from Step 1.
-
Allow the deprotection reaction to proceed at room temperature for 12 hours. Monitor the reaction progress by Gas Chromatography (GC).
Step 3: Isolation and Purification
-
Upon completion of the reaction, cool the reaction system to 0 °C and continue stirring for 1 hour to ensure complete precipitation.
-
Filter the solid product under a nitrogen atmosphere.
-
Wash the filter cake with isopropanol at 5 °C until the washings are colorless.
-
Wash the filter cake with 40 g of acetone.
-
Stir the solid in acetone and heat to 50 °C for 2 hours.
-
Cool the mixture to 0 °C and filter under nitrogen protection.
-
Wash the filter cake with acetone at 5 °C until no further liquid is collected.
-
Dry the product under vacuum at 40 °C for 12 hours to yield (1R,3S)-3-aminocyclopentanol hydrochloride.[8]
Representative Biological Assay: GABA Aminotransferase (GABA-AT) Inhibition Assay
This generalized protocol is based on methods used to evaluate aminocyclopentane derivatives as GABA-AT inhibitors.
Objective: To determine the inhibitory potency (IC₅₀) of 3-aminocyclopentanol stereoisomers against GABA-AT.
Materials:
-
Purified GABA-AT enzyme
-
GABA (substrate)
-
Pyridoxal 5'-phosphate (PLP, cofactor)
-
α-ketoglutarate
-
Succinic semialdehyde dehydrogenase
-
NADP⁺
-
Test compounds (3-aminocyclopentanol stereoisomers)
-
Assay buffer (e.g., potassium pyrophosphate buffer, pH 8.5)
-
96-well microplate
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, GABA-AT, PLP, α-ketoglutarate, succinic semialdehyde dehydrogenase, and NADP⁺ to each well.
-
Add serial dilutions of the test compounds to the appropriate wells. Include a positive control (a known GABA-AT inhibitor) and a negative control (vehicle).
-
Pre-incubate the plate at a controlled temperature (e.g., 25 °C) for a defined period (e.g., 10 minutes).
-
Initiate the reaction by adding GABA to all wells.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADPH.
-
Calculate the initial reaction velocities for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC₅₀ value using a suitable curve-fitting software.
Chirality and its Influence on Signaling Pathways
The stereochemistry of 3-aminocyclopentanol derivatives is crucial for their specific interactions with biological targets, which in turn dictates their effect on intracellular signaling pathways.
Mechanism of GABA-AT Inactivation
Certain derivatives of 3-aminocyclopentane have been designed as mechanism-based inactivators of GABA-AT, an enzyme that degrades the inhibitory neurotransmitter GABA.[9][10] The stereochemistry of these inhibitors is critical for their binding to the enzyme's active site and subsequent inactivation.
Caption: Mechanism of GABA-AT inactivation by a chiral cyclopentane derivative.
Modulation of the Cyclic AMP Signaling Pathway
Derivatives such as 1S,3R-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD) have been shown to interact with metabotropic glutamate receptors (mGluRs), which are G-protein coupled receptors (GPCRs) that can modulate the cyclic AMP (cAMP) signaling pathway.[11] The stereochemistry of the ligand determines its affinity and efficacy at specific mGluR subtypes.
Caption: Modulation of the cAMP signaling pathway by a chiral aminocyclopentane derivative.
Conclusion
The chirality of 3-aminocyclopentanol derivatives is a critical determinant of their biological activity. The distinct spatial arrangement of functional groups in each stereoisomer dictates its interaction with chiral biological targets, leading to significant differences in potency, efficacy, and mechanism of action. This technical guide has provided an overview of the importance of stereochemistry in this class of compounds, supported by comparative data, detailed experimental protocols, and visualizations of their influence on key signaling pathways. A thorough understanding and application of these principles are essential for the successful design and development of novel, safe, and effective therapeutics based on the 3-aminocyclopentanol scaffold. Drug development professionals are encouraged to prioritize the stereoselective synthesis and evaluation of these derivatives to unlock their full therapeutic potential.
References
- 1. (1R,3R)-3-Aminocyclopentanol | C5H11NO | CID 22827986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Structure-activity studies on the activity of a series of cyclopentane GABA analogues on GABAA receptors and GABA uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. (1S,3S)-3-Aminocyclopentanol hydrochloride | 1523530-42-8 | Benchchem [benchchem.com]
- 6. (1R,3S)-3-Aminocyclopentanol | C5H11NO | CID 21308749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (1R,3S)-3-AMinocyclopentanol hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 9. Mechanism of Inactivation of GABA Aminotransferase by (E)- and (Z)-(1S,3S)-3-Amino-4-fluoromethylenyl-1-cyclopentanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and Mechanism of (S)-3-Amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic Acid, a Highly Potent GABA Aminotransferase Inactivator for the Treatment of Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Developmental changes in the modulation of cyclic AMP formation by the metabotropic glutamate receptor agonist 1S,3R-aminocyclopentane-1,3-dicarboxylic acid in brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 3-Aminocyclopentanone Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-Aminocyclopentanone hydrochloride (C₅H₁₀ClNO, Molecular Weight: 135.59 g/mol ). Due to the limited availability of published experimental spectra for this specific compound, this document outlines the predicted spectral characteristics based on its chemical structure and data from analogous compounds. It also details standardized experimental protocols for acquiring such data and presents a logical workflow for the spectroscopic analysis of synthesized chemical compounds.
Predicted Spectroscopic Data
The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the analysis of its functional groups (ketone, secondary amine hydrochloride) and the cyclopentane ring structure.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.5 - 9.5 | Broad Singlet | 3H | -NH₃⁺ |
| ~3.5 - 4.0 | Multiplet | 1H | H-3 (CH-NH₃⁺) |
| ~2.2 - 2.8 | Multiplet | 4H | H-2, H-5 (CH₂-C=O) |
| ~1.8 - 2.2 | Multiplet | 2H | H-4 (CH₂) |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~215 - 220 | C=O (C-1) |
| ~45 - 55 | CH-NH₃⁺ (C-3) |
| ~35 - 45 | CH₂-C=O (C-2, C-5) |
| ~25 - 35 | CH₂ (C-4) |
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000 - 2800 | Strong, Broad | N-H stretch (Ammonium salt) |
| ~2950 - 2850 | Medium | C-H stretch (Aliphatic) |
| ~1740 | Strong | C=O stretch (Ketone) |
| ~1600 - 1500 | Medium | N-H bend (Ammonium salt) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Fragmentation |
| 100.07 | [M-Cl]⁺ (Molecular ion of the free base) |
| 83.07 | [M-Cl-NH₃]⁺ |
| 71.05 | [M-Cl-C₂H₄]⁺ (Loss of ethylene) |
| 56.05 | [M-Cl-C₂H₃O]⁺ (Loss of ketene) |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Integrate the peaks to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
-
A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard (e.g., TMS or the residual solvent peak).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Typically, spectra are collected over the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), which are soft ionization techniques suitable for this molecule.
-
Data Acquisition:
-
Infuse the sample solution into the ion source.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule or the molecular ion of the free base.
-
The mass analyzer (e.g., quadrupole, time-of-flight) will separate the ions based on their mass-to-charge ratio (m/z).
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns.
Workflow for Spectroscopic Characterization
The following diagram illustrates a typical workflow for the characterization of a newly synthesized compound like this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.
In-Depth Technical Guide: Thermal Stability and Degradation of (R)-3-(Boc-amino)cyclopentanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and degradation profile of (R)-3-(Boc-amino)cyclopentanone, a key building block in the synthesis of various pharmaceutical compounds. Understanding the thermal behavior of this molecule is critical for defining storage conditions, developing stable formulations, and ensuring the safety and efficacy of active pharmaceutical ingredients (APIs) derived from it.
Thermal Stability Profile
(R)-3-(Boc-amino)cyclopentanone exhibits a multi-stage thermal degradation profile, primarily dictated by the lability of the tert-butoxycarbonyl (Boc) protecting group and the inherent stability of the cyclopentanone ring.
Decomposition Overview
The thermal decomposition of (R)-3-(Boc-amino)cyclopentanone proceeds through two main stages:
-
Initial Decomposition (150°C - 200°C): This stage is characterized by the thermal cleavage of the Boc protecting group.[1] This is a well-documented degradation pathway for Boc-protected amines and is often the primary route of decomposition at lower temperatures.
-
Secondary Decomposition (250°C - 350°C): At higher temperatures, the cyclopentanone ring itself begins to degrade.[1] This process involves more complex fragmentation and rearrangement reactions, leading to the formation of a variety of smaller volatile molecules.
Quantitative Thermal Analysis Data
| Parameter | Expected Value/Range | Analytical Technique | Significance |
| Melting Point (Tm) | 95 - 105 °C | Differential Scanning Calorimetry (DSC) | Provides information on purity and solid-state stability. |
| Onset of Decomposition (Tonset) | ~ 150 °C | Thermogravimetric Analysis (TGA) | Indicates the temperature at which significant mass loss begins. |
| Temperature of Maximum Mass Loss Rate (Tmax) | ~ 180 - 200 °C (Boc group) > 250 °C (Cyclopentanone ring) | Derivative Thermogravimetry (DTG) | Highlights the temperatures of the most rapid decomposition events. |
| Mass Loss (Stage 1) | ~ 43% | Thermogravimetric Analysis (TGA) | Corresponds to the loss of the isobutylene and carbon dioxide from the Boc group. |
| Enthalpy of Decomposition (ΔHd) | Varies | Differential Scanning Calorimetry (DSC) | Quantifies the heat released or absorbed during decomposition. |
Degradation Pathways and Products
The thermal degradation of (R)-3-(Boc-amino)cyclopentanone is initiated by the cleavage of the Boc group, followed by the decomposition of the resulting aminocyclopentanone and the cyclopentanone ring.
Primary Degradation: Loss of the Boc Group
The primary and most facile degradation pathway is the thermolytic cleavage of the Boc protecting group. This proceeds via a six-membered cyclic transition state (Ei mechanism), leading to the formation of 3-aminocyclopentanone, isobutylene, and carbon dioxide.
Caption: Primary thermal degradation pathway of (R)-3-(Boc-amino)cyclopentanone.
Secondary Degradation: Decomposition of the Cyclopentanone Ring
At temperatures exceeding 250°C, the cyclopentanone ring undergoes fragmentation.[1] The primary degradation product, 3-aminocyclopentanone, and any remaining intact (R)-3-(Boc-amino)cyclopentanone will decompose through various radical and concerted pathways. Common degradation products of the cyclopentanone ring include ethene, ketene, and propyne.
Caption: Secondary degradation of the cyclopentanone ring at elevated temperatures.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the thermal stability and degradation of (R)-3-(Boc-amino)cyclopentanone.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the compound by measuring mass loss as a function of temperature.
Instrumentation:
-
Thermogravimetric Analyzer (e.g., TA Instruments Q500 or equivalent)
-
High-purity nitrogen gas supply
-
Analytical balance (accurate to 0.01 mg)
-
Platinum or alumina sample pans
Procedure:
-
Tare an empty TGA sample pan.
-
Accurately weigh 5-10 mg of (R)-3-(Boc-amino)cyclopentanone into the tared pan.
-
Place the sample pan into the TGA furnace.
-
Purge the furnace with nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Heat the sample from ambient temperature (e.g., 25°C) to 600°C at a constant heating rate of 10°C/min.
-
Record the mass loss and temperature continuously throughout the experiment.
-
Analyze the resulting TGA curve to determine the onset of decomposition, temperatures of maximum mass loss rate (from the derivative curve, DTG), and the percentage of mass loss at each stage.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and enthalpy of fusion, as well as to detect any other thermal events such as decomposition.
Instrumentation:
-
Differential Scanning Calorimeter (e.g., TA Instruments Q2000 or equivalent)
-
High-purity nitrogen gas supply
-
Hermetically sealed aluminum pans and lids
-
Crimping press for sealing pans
Procedure:
-
Accurately weigh 2-5 mg of (R)-3-(Boc-amino)cyclopentanone into an aluminum DSC pan.
-
Hermetically seal the pan using a crimping press.
-
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Purge the cell with nitrogen at a flow rate of 20-50 mL/min.
-
Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25°C).
-
Heat the sample at a constant rate of 10°C/min to a temperature above the final decomposition temperature observed in TGA (e.g., 400°C).
-
Record the heat flow as a function of temperature.
-
Analyze the resulting DSC thermogram to determine the melting point (onset and peak temperature) and the enthalpy of fusion (area under the melting peak). Exothermic events at higher temperatures can be correlated with decomposition.
Forced Degradation Study (Thermal Stress)
Objective: To identify potential degradation products under thermal stress conditions.
Materials:
-
(R)-3-(Boc-amino)cyclopentanone
-
High-performance liquid chromatography (HPLC) system with a UV detector or a mass spectrometer (MS)
-
Suitable HPLC column (e.g., C18 reverse-phase)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (for mobile phase modification)
-
Oven capable of maintaining a constant temperature
Procedure:
-
Sample Preparation: Prepare a stock solution of (R)-3-(Boc-amino)cyclopentanone in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Transfer aliquots of the stock solution into sealed vials.
-
Place the vials in an oven at a controlled temperature (e.g., 80°C).
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
For solid-state stress, place a known amount of the solid compound in an open or loosely capped vial in the oven. Dissolve the stressed solid in the initial solvent at the specified time points.
-
-
Sample Analysis:
-
Analyze the stressed samples by HPLC-UV or HPLC-MS.
-
Develop a suitable gradient elution method to separate the parent compound from any degradation products.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.
-
If using HPLC-MS, determine the mass-to-charge ratio (m/z) of the degradation products to aid in their identification.
-
Caption: Workflow for assessing the thermal stability of (R)-3-(Boc-amino)cyclopentanone.
Conclusion
The thermal stability of (R)-3-(Boc-amino)cyclopentanone is primarily limited by the lability of the Boc protecting group, which undergoes thermolytic cleavage at temperatures around 150-200°C. At higher temperatures, the cyclopentanone ring itself degrades. For drug development professionals, it is crucial to control storage and processing temperatures to below the onset of Boc group degradation to maintain the integrity of the molecule. The experimental protocols outlined in this guide provide a robust framework for a comprehensive assessment of the thermal stability and degradation profile of this important synthetic intermediate.
References
An In-depth Technical Guide to the Solubility of 3-Aminocyclopentanone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Aminocyclopentanone hydrochloride. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on qualitative solubility predictions based on the compound's chemical structure and the known behavior of analogous amine hydrochloride salts. Furthermore, a detailed, standardized experimental protocol for determining solubility is provided to enable researchers to generate precise quantitative data.
Introduction to this compound
This compound is a cyclic ketone and an amine salt. Its structure, featuring a polar ketone group, a charged ammonium group, and a relatively small carbon skeleton, dictates its solubility behavior. As a salt, it is expected to be significantly more soluble in polar solvents compared to its free base counterpart, 3-aminocyclopentanone. The hydrochloride salt form is often utilized in drug development to enhance the aqueous solubility and stability of amine-containing active pharmaceutical ingredients.
Predicted Solubility Profile
The solubility of this compound is governed by the principle of "like dissolves like." The ionic nature of the hydrochloride salt suggests a strong affinity for polar solvents capable of solvating the charged ammonium and chloride ions. Conversely, its solubility is expected to be limited in nonpolar solvents.
The following table summarizes the predicted qualitative solubility of this compound in a range of common laboratory solvents. This information is extrapolated from the expected behavior of small molecule amine hydrochlorides. For a related compound, (1R,3S)-3-Aminocyclopentanol hydrochloride, qualitative data indicates it is slightly soluble in Dimethyl Sulfoxide (DMSO), Methanol, and Water.[1][2]
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Water | Soluble | The high polarity and hydrogen bonding capacity of water effectively solvate the ammonium and chloride ions. |
| Methanol | Soluble | As a polar protic solvent, methanol can solvate the ions, though likely to a lesser extent than water. | |
| Ethanol | Moderately Soluble | The increased nonpolar character of the ethyl group compared to methanol's methyl group may slightly reduce its solvating power. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | The high polarity of DMSO makes it a good solvent for many salts. |
| Acetonitrile | Slightly Soluble | While polar, acetonitrile is generally a weaker solvent for salts compared to water, methanol, or DMSO. | |
| Nonpolar | Toluene | Insoluble | The nonpolar nature of toluene cannot effectively solvate the charged ions of the hydrochloride salt. |
| Hexane | Insoluble | As a nonpolar hydrocarbon, hexane lacks the necessary polarity to dissolve ionic compounds. | |
| Dichloromethane | Very Slightly Soluble | Despite some polarity, dichloromethane is generally a poor solvent for ionic salts. |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a standardized experimental method should be followed. The following protocol outlines a common and reliable method for determining the solubility of a solid compound like this compound in various solvents.
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound
-
Selected solvents of appropriate purity
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other suitable analytical instrumentation)
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Pipette a known volume of the desired solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature to allow the excess solid to settle.
-
To separate the undissolved solid, centrifuge the vials at a high speed.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear supernatant from each vial.
-
Dilute the supernatant with a suitable solvent to a concentration within the calibrated range of the analytical instrument.
-
Analyze the diluted samples using a validated HPLC method (or other quantitative technique) to determine the concentration of this compound.
-
-
Data Calculation:
-
From the measured concentration and the dilution factor, calculate the solubility of this compound in the solvent at the specified temperature. Express the results in appropriate units (e.g., mg/mL or mol/L).
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of a solid compound.
Conclusion
References
The Cyclopentanone Ring: A Privileged Scaffold in Biologically Active Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The five-membered carbocyclic cyclopentanone ring is a recurring structural motif in a diverse array of biologically active molecules, ranging from endogenous signaling lipids to complex natural products and synthetic therapeutic agents. Its conformational flexibility and ability to engage in various non-covalent interactions, combined with its synthetic tractability, make it a privileged scaffold in drug discovery. This guide provides a comprehensive overview of the biological activities of cyclopentanone ring-containing compounds, with a focus on their mechanisms of action, relevant signaling pathways, and the experimental protocols used to evaluate their efficacy.
Key Classes and Biological Activities of Cyclopentanone-Containing Compounds
Compounds featuring a cyclopentanone core exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and hormonal effects. This section summarizes the quantitative activity of representative compounds from major classes.
Prostaglandins and Analogs
Prostaglandins are lipid autacoids derived from arachidonic acid that contain a cyclopentanone ring and are involved in numerous physiological processes such as inflammation, pain, and uterine contractions.[1] They exert their effects by binding to specific G-protein coupled receptors (GPCRs).[2] Synthetic prostaglandin analogs are utilized in various therapeutic areas.
Jasmonates and Derivatives
Jasmonates are a class of plant hormones that play crucial roles in regulating plant growth, development, and defense responses to biotic and abiotic stresses.[3] Structurally similar to prostaglandins, they have garnered interest for their potential anticancer properties.[4]
Cucurbitacins
Cucurbitacins are a group of tetracyclic triterpenoids, some of which contain a cyclopentanone moiety, isolated from plants of the Cucurbitaceae family. They are known for their potent cytotoxic and anticancer activities.[5]
Synthetic Cyclopentanone Derivatives
The cyclopentanone scaffold serves as a versatile building block for the synthesis of novel therapeutic agents, including chalcone derivatives and nucleoside analogs, with a range of biological activities.[6][7]
Table 1: Quantitative Biological Activity of Cyclopentanone Ring-Containing Compounds
| Compound Class | Compound | Biological Activity | Cell Line/Target | IC50/EC50 | Reference(s) |
| Prostaglandins | Prostaglandin E2 (PGE2) | Pro-inflammatory, Angiogenesis | EP4 Receptor | - | [4][8] |
| 15-deoxy-Δ12,14-PGJ2 | Anti-inflammatory, Anticancer | Various | Varies | [9] | |
| Jasmonates | Methyl Jasmonate (MJ) | Anticancer | B16-F10 Melanoma | 2.6 mM | [10] |
| Methyl Jasmonate (MJ) | Anticancer | CaSki Cervical Cancer | 1.7 mM | [4] | |
| Methyl Jasmonate (MJ) | Anticancer | C33A Cervical Cancer | 2.2 mM | [4] | |
| Methyl Jasmonate (MJ) | Anticancer | HeLa Cervical Cancer | 3.0 mM | [4] | |
| Methyl Jasmonate (MJ) | Anticancer | SiHa Cervical Cancer | 3.3 mM | [4] | |
| Methyl Jasmonate (MJ) | Anticancer | U87 Glioblastoma | 5.2 mM | [11] | |
| Methyl Jasmonate (MJ) | Anticancer | LN229 Glioblastoma | 5.5 mM | [11] | |
| MJ Analog C-10 | Anticancer | U87 Glioblastoma | 3.2 mM | [11] | |
| MJ Analog C-10 | Anticancer | LN229 Glioblastoma | 3.2 mM | [11] | |
| Cucurbitacins | Cucurbitacin E | Anticancer | NCI-N87 Gastric Cancer | 80-130 nM | [12] |
| Cucurbitacin E | Anticancer | SW 1353 Chondrosarcoma | 9.16 µM (24h) | [13] | |
| Cucurbitacin I | Anticancer | SW 1353 Chondrosarcoma | 5.06 µM (24h) | [13] | |
| Synthetic Derivatives | Chalcone Derivative (15) | Anticancer | Gastric Cancer Cells | 3.57–5.61 µM | [7] |
| Chalcone-pyrazole hybrid (31) | Anticancer | Hepatocellular Carcinoma | 0.5–4.8 µM | [7] | |
| Chalcone-1,2,3-triazole (54) | Anticancer | HepG2 Liver Cancer | 0.9 µM | [7] | |
| Cyclopentanone Chalcone (4a) | Anticancer | A2780 Ovarian Cancer | 20-66 µM | [12] | |
| Cyclopentanone Chalcone (4c) | Anticancer | A2780 Ovarian Cancer | 20-66 µM | [12] | |
| Carbocyclic Adenosine Analog | Antiviral (HBV) | - | 0.4 nM | [14] | |
| Carbocyclic Guanosine Analog | Antiviral (HBV) | - | 0.4 nM | [14] |
Key Signaling Pathways Modulated by Cyclopentanone-Containing Compounds
The biological effects of these compounds are mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is critical for rational drug design and development.
Prostaglandin E2 (PGE2) Signaling
PGE2 signals through four main GPCRs (EP1-EP4). Activation of EP2 and EP4 receptors stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP) and activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, including transcription factors like CREB, to modulate gene expression related to inflammation and cell proliferation.[4][15] The EP1 receptor couples to Gq, activating Phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in increased intracellular calcium and activation of Protein Kinase C (PKC).[15]
Caption: Prostaglandin E2 (PGE2) Signaling Pathways.
Jasmonate Signaling in Plants
In plants, the bioactive form, jasmonoyl-isoleucine (JA-Ile), is perceived by the F-box protein COI1, a component of the SCF(COI1) ubiquitin E3 ligase complex.[16] In the absence of JA-Ile, JASMONATE ZIM-domain (JAZ) proteins bind to and repress transcription factors such as MYC2.[17] The binding of JA-Ile to COI1 promotes the ubiquitination and subsequent degradation of JAZ repressors by the 26S proteasome.[3][17] This releases MYC2 to activate the transcription of jasmonate-responsive genes involved in plant defense.[18]
Caption: Core Jasmonate Signaling Pathway in Plants.
JAK/STAT and PI3K/Akt Pathways
Many cyclopentanone-containing compounds, particularly cucurbitacins, exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and survival, such as the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and the phosphoinositide 3-kinase (PI3K)/Akt pathways.
Cucurbitacins can inhibit the phosphorylation and activation of JAKs (e.g., JAK2), which in turn prevents the phosphorylation and dimerization of STAT proteins (e.g., STAT3, STAT5).[19] This blocks their translocation to the nucleus and subsequent transcription of target genes involved in cell survival and proliferation.[1]
Caption: Inhibition of JAK/STAT Pathway by Cucurbitacins.
Similarly, the PI3K/Akt pathway is a central regulator of cell survival. Growth factor binding to receptor tyrosine kinases (RTKs) activates PI3K, which phosphorylates PIP2 to PIP3. PIP3 recruits Akt to the plasma membrane, where it is phosphorylated and activated by PDK1 and mTORC2.[2] Activated Akt then phosphorylates numerous downstream targets to promote cell survival and inhibit apoptosis.[20] Some cyclopentanone derivatives have been shown to interfere with this pathway.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 3. Jasmonate signaling: a conserved mechanism of hormone sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PGE2 promotes angiogenesis through EP4 and PKA Cγ pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PGE2 promotes angiogenesis through EP4 and PKA Cγ pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. JAK-STAT Signalling Pathway | PPTX [slideshare.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. In Vitro Anticancer Activity of Monosubstituted Chalcone Derivatives [article.sapub.org]
- 13. mdpi.com [mdpi.com]
- 14. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs [mdpi.com]
- 17. The JAZ Proteins Link Jasmonate Perception with Transcriptional Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Plant oxylipins: COI1/JAZs/MYC2 as the core jasmonic acid-signalling module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 20. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
Methodological & Application
Synthesis of (1R,3S)-3-Aminocyclopentanol hydrochloride from protected 3-aminocyclopentanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the stereoselective synthesis of (1R,3S)-3-Aminocyclopentanol hydrochloride, a key intermediate in the preparation of various pharmaceutical compounds. The synthesis commences with the commercially available N-Boc-3-aminocyclopentanone and proceeds through a two-step sequence involving a diastereoselective reduction followed by deprotection. The protocol is designed to be a reliable and reproducible method for obtaining the target compound with high purity and stereochemical integrity.
Introduction
(1R,3S)-3-Aminocyclopentanol and its salts are crucial building blocks in medicinal chemistry, notably in the synthesis of antiviral agents and other therapeutic molecules. The precise stereochemical arrangement of the amino and hydroxyl groups on the cyclopentane ring is critical for the biological activity of the final drug substance. This document outlines a robust synthetic route starting from a protected 3-aminocyclopentanone, focusing on achieving the desired cis-(1R,3S) stereochemistry through a diastereoselective reduction of the ketone. The subsequent deprotection of the amine furnishes the final hydrochloride salt.
Overall Reaction Scheme
Figure 1: Overall synthetic workflow.
Experimental Protocols
Step 1: Diastereoselective Reduction of N-Boc-3-aminocyclopentanone
This procedure details the stereoselective reduction of N-Boc-3-aminocyclopentanone to yield (1R,3S)-N-Boc-3-aminocyclopentanol. The use of a sterically hindered reducing agent, such as L-Selectride®, favors the formation of the cis diastereomer.
Materials:
-
N-Boc-3-aminocyclopentanone
-
L-Selectride® (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon/nitrogen inlet, add N-Boc-3-aminocyclopentanone (1.0 eq).
-
Dissolve the ketone in anhydrous THF (approximately 0.1 M concentration).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add L-Selectride® (1.0 M in THF, 1.2 eq) to the stirred solution over a period of 30 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Stir the reaction mixture at -78 °C for 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x volume of THF).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure (1R,3S)-N-Boc-3-aminocyclopentanol.
Step 2: Deprotection of (1R,3S)-N-Boc-3-aminocyclopentanol
This protocol describes the removal of the Boc protecting group to yield the final hydrochloride salt.
Materials:
-
(1R,3S)-N-Boc-3-aminocyclopentanol
-
4 M HCl in 1,4-dioxane
-
Dichloromethane (DCM) or 1,4-Dioxane
-
Diethyl ether
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and an argon/nitrogen inlet, add (1R,3S)-N-Boc-3-aminocyclopentanol (1.0 eq).
-
Dissolve the protected amino alcohol in a minimal amount of DCM or 1,4-dioxane.
-
To the stirred solution, add 4 M HCl in 1,4-dioxane (5-10 eq) at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. The formation of a white precipitate should be observed.
-
Monitor the reaction by TLC until the starting material is no longer visible.
-
Upon completion, add diethyl ether to the reaction mixture to further precipitate the product.
-
Collect the white solid by vacuum filtration.
-
Wash the solid with diethyl ether to remove any non-polar impurities.
-
Dry the solid under vacuum to yield (1R,3S)-3-Aminocyclopentanol hydrochloride.[1]
Data Presentation
| Step | Reactant | Product | Reagents | Yield (%) | Purity (%) | Diastereomeric Ratio (cis:trans) |
| 1 | N-Boc-3-aminocyclopentanone | (1R,3S)-N-Boc-3-aminocyclopentanol | L-Selectride®, THF | 85-95 | >98 | >95:5 |
| 2 | (1R,3S)-N-Boc-3-aminocyclopentanol | (1R,3S)-3-Aminocyclopentanol HCl | 4 M HCl in Dioxane | 90-98 | >99 | N/A |
Table 1: Summary of quantitative data for the synthesis of (1R,3S)-3-Aminocyclopentanol hydrochloride.
Logical Workflow Diagram
Figure 2: Detailed experimental workflow.
Conclusion
The described two-step synthesis provides an efficient and highly stereoselective method for the preparation of (1R,3S)-3-Aminocyclopentanol hydrochloride from a readily available protected aminoketone. The protocol is suitable for laboratory-scale synthesis and offers a reliable route to this important pharmaceutical intermediate. The high diastereoselectivity of the reduction step and the clean deprotection ensure the production of the target compound in high yield and purity.
References
Application Notes and Protocols for the Asymmetric Synthesis of Chiral Aminocyclopentanols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of chiral aminocyclopentanols utilizing enzymatic reduction methodologies. The focus is on two primary enzymatic strategies: the kinetic resolution of racemic aminocyclopentanols using lipases and the asymmetric reduction of prochiral aminocyclopentanones using ketoreductases.
Lipase-Catalyzed Kinetic Resolution of Racemic Aminocyclopentanols
Lipase-catalyzed kinetic resolution is a robust and widely used method for the separation of enantiomers of racemic alcohols. This approach relies on the stereoselective acylation of one enantiomer of the racemic aminocyclopentanol, allowing for the separation of the acylated product from the unreacted enantiomer.
Workflow for Lipase-Catalyzed Kinetic Resolution
Caption: Chemoenzymatic workflow for the kinetic resolution of aminocyclopentanols.
Quantitative Data: Lipase-Catalyzed N-Acylation
The following table summarizes the results of the Candida antarctica lipase B (CAL-B) catalyzed N-acylation of cis- and trans-2-aminocyclopentanecarboxamides.[1]
| Entry | Substrate | Enzyme | Time (h) | Conversion (%) | ee (Substrate) (%) | ee (Product) (%) | Enantiomeric Ratio (E) |
| 1 | cis-2-aminocyclopentanecarboxamide | CAL-B | 2 | 48 | 91 | >99 | >200 |
| 2 | cis-2-aminocyclopentanecarboxamide | Lipase PS | 2 | 5 | 1 | 21 | 2.5 ± 0.1 |
| 3 | trans-2-aminocyclopentanecarboxamide | CAL-B | 5 | 50 | 99 | >99 | >200 |
| 4 | trans-2-aminocyclopentanecarboxamide | Lipase PS | 2 | 38 | 50 | 81 | 16 ± 2 |
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of trans-2-Aminocyclopentanol Derivatives
This protocol is based on the kinetic resolution of trans-2-(N,N-dialkylamino)cyclopentanols using Burkholderia cepacia lipase.[2]
Materials:
-
Racemic trans-2-(N,N-dialkylamino)cyclopentanol
-
Burkholderia cepacia lipase (immobilized)
-
Vinyl acetate
-
Anhydrous organic solvent (e.g., Diisopropyl ether)
-
Standard laboratory glassware and magnetic stirrer
-
Temperature-controlled reaction setup
-
Analytical equipment for monitoring reaction progress and determining enantiomeric excess (e.g., chiral GC or HPLC)
Procedure:
-
To a solution of racemic trans-2-(N,N-dialkylamino)cyclopentanol (1.0 mmol) in anhydrous diisopropyl ether (20 mL), add vinyl acetate (2.0 mmol).
-
Add immobilized Burkholderia cepacia lipase (100 mg).
-
Stir the suspension at a constant temperature (e.g., 30 °C).
-
Monitor the reaction progress by periodically taking samples and analyzing the conversion and enantiomeric excess of the substrate and product by chiral GC or HPLC.
-
Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the enzyme.
-
Wash the immobilized enzyme with the reaction solvent and combine the filtrates.
-
Evaporate the solvent under reduced pressure.
-
Separate the resulting acylated aminocyclopentanol from the unreacted aminocyclopentanol using column chromatography on silica gel.
-
Characterize the purified enantiomers and determine their enantiomeric excess.
Ketoreductase-Catalyzed Asymmetric Reduction of Prochiral Aminocyclopentanones
The direct asymmetric reduction of a prochiral ketone to a chiral alcohol is a highly efficient method for obtaining enantiomerically pure compounds. Ketoreductases (KREDs) are a class of enzymes that catalyze the stereoselective reduction of ketones, often with high yields and excellent enantioselectivity. This approach requires an N-protected aminocyclopentanone as the substrate to avoid interference of the amino group with the enzymatic reduction.
Workflow for Ketoreductase-Catalyzed Asymmetric Reduction
Caption: General workflow for the asymmetric synthesis of aminocyclopentanols via ketoreductase.
Quantitative Data: Ketoreductase-Catalyzed Reduction
The following table presents representative data for the ketoreductase-catalyzed reduction of various ketones to showcase the potential of this enzyme class. Specific data for aminocyclopentanones is limited in publicly available literature and would require specific screening studies.
| Substrate | Enzyme | Cofactor Regeneration | Conversion (%) | Product ee (%) |
| 2',6'-dichloro-3'-fluoroacetophenone | Engineered KRED | GDH/Glucose | >95 | >99 (S) |
| Ethyl 4-chloroacetoacetate | Engineered KRED | GDH/Glucose | >99 | >99.5 (S) |
| 1-Aryl-2-nitro-1-ethanone | RasADH | GDH/Glucose | >99 | >99 (R) |
Experimental Protocol: Ketoreductase-Catalyzed Reduction of N-Boc-2-aminocyclopentanone (Representative Protocol)
This is a general protocol that may require optimization for specific substrates and ketoreductases.
Materials:
-
N-Boc-2-aminocyclopentanone (prochiral substrate)
-
Ketoreductase (KRED) enzyme preparation (lyophilized powder or whole cells)
-
NAD(P)H cofactor
-
Cofactor regeneration system:
-
Option A: Glucose dehydrogenase (GDH) and D-glucose
-
Option B: Isopropanol (IPA)
-
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.0)
-
Standard laboratory glassware and shaker incubator
-
Analytical equipment for monitoring reaction progress and determining enantiomeric excess (e.g., chiral HPLC or GC)
Procedure:
-
In a temperature-controlled vessel, prepare a buffer solution (e.g., 100 mM potassium phosphate, pH 7.0).
-
Add the N-Boc-2-aminocyclopentanone substrate to the buffer to a final concentration of 10-50 mM. A co-solvent such as DMSO may be used to aid solubility.
-
Add the NAD(P)H cofactor to a final concentration of 0.5-1.0 mM.
-
Add the cofactor regeneration system.
-
For GDH/Glucose system: Add D-glucose (e.g., 1.1 equivalents relative to the substrate) and GDH (e.g., 5-10 U/mL).
-
For IPA system: Isopropanol can be used as a co-solvent (e.g., 5-10% v/v).
-
-
Initiate the reaction by adding the ketoreductase enzyme (e.g., 1-5 mg/mL of lyophilized powder or an appropriate amount of whole cells).
-
Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with shaking.
-
Monitor the reaction progress by taking samples at regular intervals. Quench the reaction in the sample (e.g., by adding a water-immiscible organic solvent and vortexing). Analyze the organic phase by chiral GC or HPLC to determine conversion and enantiomeric excess.
-
Once the reaction is complete, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the N-Boc-protected aminocyclopentanol by column chromatography.
-
The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final chiral aminocyclopentanol.
-
Characterize the final product and confirm its enantiomeric purity.
References
Application Notes and Protocols for the Reduction of 3-Aminocyclopentanone using Sodium Borohydride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the reduction of 3-aminocyclopentanone to 3-aminocyclopentanol using sodium borohydride (NaBH₄). The reduction of cyclic β-amino ketones is a critical transformation in organic synthesis, yielding valuable cis- and trans-amino alcohol building blocks for the development of novel therapeutics and chiral ligands. This guide outlines the reaction mechanism, stereochemical considerations, detailed experimental procedures, and data analysis, with a focus on achieving diastereoselectivity.
Introduction
The reduction of 3-aminocyclopentanone with sodium borohydride is a facile and efficient method for the synthesis of 3-aminocyclopentanol. Sodium borohydride is a mild and selective reducing agent that is well-suited for the reduction of ketones in the presence of other functional groups.[1] The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon, resulting in the formation of a secondary alcohol.[1] A key aspect of this reaction is the diastereoselectivity, which leads to the formation of both cis- and trans-3-aminocyclopentanol isomers. The ratio of these isomers is influenced by reaction conditions such as solvent, temperature, and the presence of additives. The ability to control this diastereoselectivity is crucial for the synthesis of stereochemically pure compounds, which is of paramount importance in drug development.
Signaling Pathway and Logical Relationships
The reduction of 3-aminocyclopentanone with sodium borohydride follows a well-established nucleophilic addition mechanism. The hydride (H⁻) from sodium borohydride attacks the electrophilic carbonyl carbon of the cyclopentanone ring. This is followed by protonation of the resulting alkoxide intermediate by a protic solvent to yield the alcohol product. The stereochemical outcome is determined by the direction of the hydride attack.
References
Protocol for Boc Deprotection of Aminocyclopentanone Derivatives: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the efficient removal of the tert-butoxycarbonyl (Boc) protecting group from various aminocyclopentanone derivatives. The Boc group is a crucial tool in multi-step organic synthesis, particularly in the construction of complex molecules for drug discovery, such as prostaglandin analogs and kinase inhibitors. The protocols outlined below cover standard acidic deprotection methods using trifluoroacetic acid (TFA) and hydrochloric acid (HCl), offering guidance on reaction conditions, work-up procedures, and expected outcomes. This guide is intended to aid researchers in selecting the optimal deprotection strategy for their specific aminocyclopentanone substrate.
Introduction
Aminocyclopentanone moieties are key structural motifs found in a variety of biologically active compounds. Their synthesis often requires the use of protecting groups for the amine functionality to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[1][2] The deprotection of Boc-aminocyclopentanones is a critical step in the synthesis of many pharmaceutical intermediates. This document presents a compilation of reliable protocols for this transformation.
Data Presentation
The following table summarizes quantitative data for the Boc deprotection of various aminocyclopentanone derivatives under different acidic conditions.
| Substrate | Reagent(s) | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| N-Boc-(4R)-aza-cyclopentenone | TFA | CH2Cl2 | 0 to RT | 2.5 | 82 | [3] |
| N-Boc-L-Glutamic Acid Methyl Ester | TFA | CH2Cl2 | 0 to RT | Not Specified | High (used crude) | [4] |
| General N-Boc Amine | 25% TFA in DCM | DCM | RT | 2 | 60 | [5] |
| General N-Boc Amine | 4M HCl in Dioxane | Dioxane | RT | 2 | 91 | [6] |
| General N-Boc Amine | Oxalyl Chloride | Methanol | RT | 1-4 | up to 90 | |
| N-Boc Amino Acids | H2SO4 | tBuOAc | RT | Not Specified | 70-100 | |
| N-Boc-L-Alanine-OH | H2O | TTP-NTf2 (Ionic Liquid) | 150 | 2.5-6 | 97 | [7] |
Experimental Protocols
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a standard and generally efficient method for the removal of the Boc group.
Materials:
-
Boc-protected aminocyclopentanone derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected aminocyclopentanone derivative in anhydrous DCM (approximately 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to the solution. The amount of TFA can range from 20% to 50% of the total volume, or in excess (e.g., 1:1 v/v with DCM).[5][8]
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Upon completion, carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 solution to neutralize the excess acid, followed by water and then brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to afford the deprotected aminocyclopentanone derivative.
-
If necessary, purify the product by column chromatography.
Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane
This method provides the hydrochloride salt of the amine directly, which can be advantageous for purification and handling of the product.
Materials:
-
Boc-protected aminocyclopentanone derivative
-
4M HCl in 1,4-dioxane
-
Methanol (optional)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Dissolve the Boc-protected aminocyclopentanone derivative in a minimal amount of a suitable solvent like dioxane or methanol in a round-bottom flask.[6]
-
Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents) to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature. The reaction time can vary from 30 minutes to several hours, depending on the substrate.[9] Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting solid is the hydrochloride salt of the aminocyclopentanone. To precipitate the salt if it remains in solution, diethyl ether can be added.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum. The product is often of high purity and may not require further purification.
Signaling Pathway and Experimental Workflow
Aminocyclopentanone derivatives are valuable precursors for the synthesis of cyclopentenone prostaglandins.[4] These prostaglandins, in turn, play a significant role in cellular signaling, particularly in the regulation of inflammation through the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Cyclopentenone prostaglandins can inhibit the IκB kinase (IKK) complex, which is crucial for the activation of NF-κB.[10] This inhibition prevents the phosphorylation and subsequent degradation of IκB, the inhibitory protein of NF-κB. As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate the transcription of pro-inflammatory genes.[4][11]
Caption: Synthetic route to cyclopentenone prostaglandins and their inhibitory effect on the NF-κB signaling pathway.
The experimental workflow for a typical Boc deprotection followed by functionalization, such as in the synthesis of a prostaglandin analog, involves a sequence of protection, modification, and deprotection steps. The following diagram illustrates a generalized workflow.
Caption: General experimental workflow for the Boc deprotection of an aminocyclopentanone derivative.
References
- 1. cis-3-N-Boc-aminocyclopentanol 97% | CAS: 207729-03-1 | AChemBlock [achemblock.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. 4-Aza Cyclopentenone Prostaglandin Analogues: Synthesis and NF-κB Inhibitory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Buy (R)-3-(Boc-amino)cyclopentanone | 225641-86-1 [smolecule.com]
- 9. Anti-inflammatory cyclopentenone prostaglandins are direct inhibitors of IkappaB kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cyclopentenone prostaglandins: new insights on biological activities and cellular targets - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 3-Aminocyclopentanone Hydrochloride Derivatives in the Synthesis of Antiviral Agents
Application Notes and Protocols
Introduction
3-Aminocyclopentanone hydrochloride and its derivatives are valuable chiral building blocks in organic synthesis. While direct applications of this compound in the synthesis of commercially successful antiviral drugs are not widely documented, its structural motif is central to the synthesis of carbocyclic nucleoside analogs. These analogs are of significant interest to researchers in antiviral drug discovery due to their potential to mimic natural nucleosides and interfere with viral replication. Carbocyclic nucleosides, where a cyclopentane or cyclopentene ring replaces the furanose sugar moiety of natural nucleosides, often exhibit enhanced metabolic stability. This application note will detail the synthesis of potent antiviral carbocyclic nucleosides using a chiral cyclopentenol derivative, a key intermediate synthetically accessible from 3-aminocyclopentanone precursors. The protocols and data presented are derived from the successful synthesis of novel antiviral agents with activity against various viruses, including vaccinia and cowpox viruses.
Key Concepts and Signaling Pathways
Carbocyclic nucleoside analogs function as antiviral agents primarily by targeting viral polymerases. After entering a host cell, these analogs are phosphorylated by cellular kinases to their triphosphate form. This active form then competes with natural nucleoside triphosphates for incorporation into the growing viral DNA or RNA chain by the viral polymerase. Once incorporated, they can act as chain terminators or introduce mutations, thereby inhibiting viral replication.
Application Notes and Protocols: Transaminase-Mediated Amination of Prochiral Ketones
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chiral amines are crucial building blocks in the synthesis of numerous pharmaceuticals and agrochemicals.[1] Traditional chemical methods for their synthesis often involve harsh conditions, contaminant residues, and poor stereoselectivity.[1] Biocatalysis, utilizing enzymes for chemical transformations, offers a greener and more efficient alternative. Among biocatalysts, ω-transaminases (ω-TAs) have emerged as powerful tools for the asymmetric synthesis of chiral amines from prochiral ketones.[2] These pyridoxal 5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from an amine donor to a ketone acceptor with high enantio- and regioselectivity, operating under mild reaction conditions.[1][3] This document provides detailed protocols and application data for utilizing transaminases in the synthesis of chiral amines.
Reaction Principle and Mechanism
The core of the process is the reversible transfer of an amino group from a donor molecule to a prochiral ketone.[4] The reaction is dependent on the pyridoxal 5'-phosphate (PLP) cofactor, which acts as an intermediate amine carrier.[2] The mechanism proceeds via a ping-pong bi-bi pathway, involving two main half-reactions: first, the amination of the PLP cofactor by the amine donor, and second, the transfer of the amino group to the ketone substrate to form the chiral amine.[3]
Key Considerations and Strategies
The primary challenge in transaminase-mediated amination is the unfavorable reaction equilibrium, which often favors the reverse reaction.[5] Additionally, product inhibition can severely limit reaction yields.[6] Several strategies have been developed to overcome these limitations and drive the reaction towards the desired chiral amine product.
Equilibrium Shift Strategies
To achieve high conversion, the equilibrium must be shifted towards product formation. This is typically accomplished by removing one of the products from the reaction mixture.
-
Excess Amine Donor: The simplest method is to use a large excess of the amine donor.[5]
-
By-product Removal:
-
Physical Removal: If the ketone by-product is volatile (e.g., acetone from isopropylamine donor), it can be removed by evaporation or reduced pressure.[7]
-
Enzymatic Removal: A secondary enzyme can be used in a cascade reaction to convert the ketone by-product. For example, lactate dehydrogenase (LDH) can reduce pyruvate (from L-alanine donor) to lactate.[6] Similarly, pyruvate decarboxylase (PDC) can convert pyruvate to acetaldehyde and CO2.[5]
-
-
"Smart" Amine Donors: These are donors that, upon deamination, form a stable compound that cannot participate in the reverse reaction. For example, diamine donors like 1,5-diaminopentane can cyclize after the initial amino group transfer, effectively removing the by-product.[8]
Application Data: Substrate Scope and Performance
A wide range of prochiral ketones can be converted to valuable chiral amines using various (R)- and (S)-selective transaminases. The choice of enzyme is critical for achieving high enantioselectivity.
Table 1: Performance of (S)-Selective Transaminases
| Substrate | Enzyme Source | Amine Donor | Conversion (%) | e.e. (%) | Reference(s) |
| Acetophenone | Vibrio fluvialis JS17 | L-Alanine | 92.1 | >99 | [6] |
| Benzylacetone | Vibrio fluvialis JS17 | L-Alanine | 90.2 | >99 | [6] |
| 4-Phenylbutan-2-one | Chromobacterium violaceum | Isopropylamine | 99 | >99 | [9][10] |
| 4-Phenylbutan-2-one | Vibrio fluvialis (ATA-256) | Isopropylamine | 80 | 78 | [10] |
| (E)-4-phenylbut-3-en-2-one | V. fluvialis (Engineered) | Isopropylamine | 87 | >99 | [10] |
Table 2: Performance of (R)-Selective Transaminases
| Substrate | Enzyme Source | Amine Donor | Conversion (%) | e.e. (%) | Reference(s) |
| Prositagliptin Ketone | Arthrobacter sp. (Engineered) | Isopropylamine | 92 (isolated yield) | >99.95 | [1][8] |
| 3,4-Dimethoxyphenylacetone | Arthrobacter sp. KNK168 | (R)-1-phenylethylamine | 82 | >99 | [8] |
| 1-(3,4-dimethoxyphenyl)propan-2-one | Arthrobacter sp. (ArR-TA) | Isopropylamine | 88 | ~80 | [11] |
| 4-Phenylbutan-2-one | Aspergillus terreus | Isopropylamine | 46 | >99 | [9] |
| 1-Indanone | Codexis (R)-TAs | ortho-Xylylenediamine | >95 | >99 | [12] |
Experimental Protocols
The following protocols provide a general framework for screening and preparative-scale synthesis. Optimization of pH, temperature, substrate/donor concentrations, and enzyme loading may be required for specific applications.
Protocol 1: General Screening for Transaminase Activity
This protocol is designed to quickly assess the activity and enantioselectivity of different transaminases with a target ketone.
Methodology:
-
Reagent Preparation:
-
Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.5.
-
Prepare stock solutions of the prochiral ketone substrate (e.g., 200 mM in DMSO), amine donor (e.g., 1 M Isopropylamine (IPA) or L-Alanine in buffer), and PLP cofactor (20 mM in buffer).
-
-
Reaction Setup (1 mL scale):
-
In a 2 mL microcentrifuge tube, add:
-
800 µL of 100 mM potassium phosphate buffer (pH 7.5).
-
50 µL of 20 mM PLP stock solution (final concentration 1 mM).
-
100 µL of 1 M amine donor stock (final concentration 100 mM).
-
50 µL of 200 mM ketone stock (final concentration 10 mM).
-
-
Initiate the reaction by adding 50-100 µL of transaminase solution (e.g., crude cell lysate or purified enzyme).
-
-
Incubation:
-
Seal the tube and incubate at 30°C for 24 hours with agitation (e.g., 200 rpm).
-
-
Work-up and Analysis:
-
Stop the reaction by adding 100 µL of 1 M NaOH.
-
Add 1 mL of an organic solvent (e.g., ethyl acetate or MTBE) and vortex vigorously for 1 minute to extract the amine product.
-
Centrifuge to separate the phases.
-
Analyze the organic phase using chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion and enantiomeric excess (e.e.).[10][11]
-
Protocol 2: Preparative Scale Synthesis with By-product Removal
This protocol describes a larger-scale synthesis using an enzymatic cascade to shift the equilibrium, based on the use of L-Alanine as the amine donor and a dehydrogenase for by-product removal.
Methodology:
-
Component List:
-
Prochiral Ketone: 50 mM
-
L-Alanine (Amine Donor): 100-150 mM
-
Transaminase (lyophilized powder or solution): Optimized loading (e.g., 5-10 mg/mL)
-
Lactate Dehydrogenase (LDH) or Alanine Dehydrogenase (AlaDH): ~5 U/mL
-
Glucose Dehydrogenase (GDH) (for cofactor regeneration): ~5 U/mL
-
Glucose (for cofactor regeneration): 100-150 mM
-
NAD⁺ (Cofactor for dehydrogenases): 1 mM
-
PLP (Cofactor for transaminase): 1 mM
-
Buffer: 100 mM Potassium Phosphate, pH 7.5
-
-
Reaction Procedure:
-
In a temperature-controlled reaction vessel, dissolve L-Alanine, Glucose, NAD⁺, and PLP in the phosphate buffer.
-
Add the prochiral ketone substrate (if it has low water solubility, it can be dissolved in a minimal amount of a co-solvent like DMSO, typically <5% v/v).
-
Add the transaminase, LDH (or AlaDH), and GDH to the reaction mixture.
-
Stir the reaction at a constant temperature (e.g., 30-37°C). Monitor the pH and adjust as necessary, as the reaction can cause a pH shift.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by taking small aliquots over time and analyzing them via GC or HPLC.
-
Once the reaction has reached completion (typically 12-48 hours), stop the reaction by adjusting the pH to >10 with NaOH.
-
Extract the chiral amine product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane, or MTBE). Multiple extractions may be necessary.
-
Combine the organic layers, dry with an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
-
Purification:
-
The crude product can be further purified if necessary using techniques such as column chromatography or distillation.
-
References
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. The Industrial Age of Biocatalytic Transamination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Protein engineering of amine transaminases [frontiersin.org]
- 4. Transaminase biocatalysis: optimization and application - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC02328B [pubs.rsc.org]
- 5. ddd.uab.cat [ddd.uab.cat]
- 6. Asymmetric synthesis of chiral amines with omega-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines [mdpi.com]
- 8. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Computer Modeling Explains the Structural Reasons for the Difference in Reactivity of Amine Transaminases Regarding Prochiral Methylketones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scienceopen.com [scienceopen.com]
Preparation of cis-3-Amino-cyclopentanol Hydrochloride: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the synthesis of cis-3-amino-cyclopentanol hydrochloride, a key intermediate in the preparation of various pharmaceutical compounds. The protocol is based on a multi-step synthesis starting from cyclopentadiene.
Data Presentation
The following table summarizes the key quantitative data for each step of the synthesis.
| Step | Reaction | Key Reagents & Molar Ratios | Solvent | Temperature (°C) | Time (h) | Yield |
| 1 | Preparation of Intermediate A | Benzyloxycarbonyl chloride (1 mol), Hydroxylamine hydrochloride (1 mol) | Dichloromethane | Room Temp. | 10 | High (not specified) |
| 2 | Preparation of Intermediate B | Redistilled cyclopentadiene (2.2 mol), Intermediate A (1 mol), Sodium periodate, Tetrabutylammonium bromide | Dichloromethane | 0 - 5 | 4 | High (not specified) |
| 3 | Preparation of Crude cis-3-Amino-cyclopentanol | Intermediate B (1 mol), 10% Palladium on carbon (0.05 mol) | Methanol | Room Temp. | 10 | High (not specified) |
| 4 | Preparation of Crude Hydrochloride Salt | Crude cis-3-Amino-cyclopentanol, Hydrochloric acid in methanol (4-8 mol) | Methanol | 0 - 5 | Not specified | High (not specified) |
| 5 | Recrystallization | Crude cis-3-Amino-cyclopentanol hydrochloride, Ethyl acetate:Petroleum ether (1:1.5 v/v) | Ethyl acetate / Petroleum ether | -5 - 0 | Not specified | High (not specified) |
Experimental Protocols
This section details the step-by-step methodology for the synthesis of cis-3-amino-cyclopentanol hydrochloride.
Step 1: Preparation of Intermediate A
-
Dissolve benzyloxycarbonyl chloride and hydroxylamine hydrochloride in a 1:1 molar ratio in dichloromethane.
-
Stir the reaction mixture at room temperature for 10 hours.
-
After the reaction is complete, purify the product. Wash the organic phase with a saturated saline solution.
-
Dry the organic phase and remove the dichloromethane by distillation at 30-40 °C.
-
Recrystallize the resulting product to obtain pure Intermediate A.
Step 2: Preparation of Intermediate B
-
Dissolve redistilled cyclopentadiene and Intermediate A (from Step 1) in a 2.2:1 molar ratio in dichloromethane.[1]
-
Add sodium periodate and tetrabutylammonium bromide to the solution.
-
Stir the reaction mixture for 4 hours at a temperature of 0-5 °C.[1]
-
Purify the product to obtain Intermediate B.[1]
Step 3: Preparation of Crude cis-3-Amino-cyclopentanol
-
Dissolve Intermediate B (from Step 2) and 10% palladium on carbon catalyst in a 1:0.05 molar ratio in methanol.[1]
-
Introduce hydrogen gas to a pressure of 50 Psi.
-
Stir the reaction at room temperature for 10 hours.[1]
-
Upon completion, purify the product to obtain the crude cis-3-amino-cyclopentanol.
Step 4: Preparation of Crude cis-3-Amino-cyclopentanol Hydrochloride
-
Dissolve the crude cis-3-amino-cyclopentanol (from Step 3) in methanol.
-
At a temperature of 0-5 °C, add a 2-4 M solution of hydrochloric acid in methanol.[1] The molar ratio of HCl to the crude product should be between 4:1 and 8:1.
-
Remove the majority of the methanol by distillation at 30-50 °C to obtain the crude cis-3-amino-cyclopentanol hydrochloride.[1]
Step 5: Recrystallization and Final Product Preparation
-
Prepare a mixed solvent of ethyl acetate and petroleum ether in a 1:1.5 volume ratio.[1]
-
Dissolve the crude cis-3-amino-cyclopentanol hydrochloride in the mixed solvent at a 1:3 mass ratio.
-
Crystallize the product at a temperature of -5 to 0 °C to obtain the pure cis-3-amino-cyclopentanol hydrochloride.[1]
Mandatory Visualization
The following diagram illustrates the experimental workflow for the preparation of cis-3-amino-cyclopentanol hydrochloride.
Caption: Synthetic workflow for cis-3-amino-cyclopentanol hydrochloride.
References
Troubleshooting & Optimization
Improving yield and purity in the synthesis of cis-3-amino-cyclopentanol hydrochloride
This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of cis-3-amino-cyclopentanol hydrochloride synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of cis-3-amino-cyclopentanol hydrochloride?
A1: Common starting materials include 2-cyclopentenone and cyclopentadiene. The choice of starting material can significantly impact the synthetic route, cost, and safety of the process. For instance, using cyclopentadiene as a raw material can be more cost-effective.[1]
Q2: How can I improve the overall yield of the synthesis?
A2: Several strategies can be employed to improve the overall yield. One patented method highlights a significant increase in total yield by 187.3% compared to traditional methods.[1] This involves using carbobenzoxy hydroxylamine and cyclopentadiene as starting materials, followed by a catalytic ring closure with sodium periodate, hydrogenation, and finally salifying crystallization. This method avoids harsher reagents and high temperatures, contributing to a higher yield.[1] Another approach involves a hetero Diels-Alder reaction followed by a series of reduction and protection/deprotection steps, reporting high yields for individual steps.[2]
Q3: What are the main challenges affecting the purity of the final product?
A3: The main challenges to purity include the formation of stereoisomers (trans-isomer) and other side products during the reaction. Traditional methods involving reagents like sodium azide can lead to complex purification processes.[1] The purity of intermediates at each step is crucial for the final product's purity. Controlling impurities in each intermediate to a minimum is a key strategy for improving the final product's purity.[1]
Q4: Are there safer alternatives to hazardous reagents like sodium azide?
A4: Yes, modern synthetic routes have been developed to avoid highly toxic and potentially explosive reagents like sodium azide. One such method utilizes sodium periodate to catalyze and close the ring, which is a milder and safer alternative.[1] This substitution not only reduces the reaction risk but also simplifies the post-reaction workup.[1]
Q5: What purification methods are recommended for obtaining high-purity cis-3-amino-cyclopentanol hydrochloride?
A5: While column chromatography can be used, salifying crystallization is a highly effective method for purifying the final product.[1] This technique has been shown to yield a product with a purity of over 98%, reducing the need for solvents and simplifying the purification process compared to column chromatography.[1] Recrystallization from solvents like isopropanol is also a common final purification step to obtain a high-purity solid.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Overall Yield | - Suboptimal reaction conditions (temperature, time).- Use of harsh reagents leading to side reactions.- Inefficient purification methods leading to product loss. | - Optimize reaction parameters for each step. For example, the ring-closing reaction with sodium periodate can be performed at a low temperature (e.g., 5°C) for 4-6 hours.[1]- Consider alternative synthetic routes that employ milder and more selective reagents, such as the method using carbobenzoxy hydroxylamine and cyclopentadiene.[1]- Employ salifying crystallization for purification to minimize product loss associated with column chromatography.[1] |
| Low Purity (Presence of trans-isomer or other impurities) | - Lack of stereoselectivity in the reduction step.- Incomplete reactions or side reactions leading to byproducts.- Insufficient purification of intermediates. | - The choice of reducing agent and reaction conditions is critical for stereoselectivity. For example, hydrogenation using a palladium on carbon catalyst is a common method for reducing double bonds and removing protecting groups.[1][2]- Monitor reaction progress using techniques like GC to ensure completion.[3]- Purify intermediates at each stage of the synthesis to minimize the carry-over of impurities into the final product.[1] |
| Difficult Purification | - Use of purification methods like column chromatography for complex mixtures.- Presence of closely related impurities that are difficult to separate. | - Replace column chromatography with salifying crystallization. This involves forming the hydrochloride salt in a suitable solvent like methanol or isopropanol to selectively crystallize the desired product.[1][2]- Ensure the purity of the crude product before the final crystallization step to improve the efficiency of the purification. |
| Safety Concerns | - Use of hazardous reagents like sodium azide or trimethylsilyl azide. | - Adopt synthetic routes that avoid these reagents. The use of sodium periodate for ring closure is a safer alternative.[1]- Always follow appropriate safety protocols when handling any chemical reagents. |
Quantitative Data Summary
Table 1: Comparison of Yields for Different Synthetic Methods
| Synthetic Step/Method | Reported Yield | Reference |
| Method 1: Cyclopentadiene Route | ||
| Overall Yield Improvement vs. Prior Art | 187.3% | [1] |
| Method 2: Hetero Diels-Alder Route | ||
| N-O bond reduction | >99% | [2] |
| Deacetylation | 90% | [2] |
| Final Product (from intermediate V) | 80% | [2] |
| Method 3: Alternative Deprotection | ||
| Deprotection and Salt Formation | 95% | [3] |
| Overall Yield (from Compound I) | 69.8% | [3] |
Table 2: Purity Data
| Method | Reported Purity (GC) | Reference |
| Cyclopentadiene Route with Salifying Crystallization | >98% | [1] |
| Alternative Route with Isopropanol Crystallization | 99.75% | [3] |
Experimental Protocols
Protocol 1: Synthesis via Cyclopentadiene and Carbobenzoxy Hydroxylamine [1]
-
Preparation of Intermediate A: Carbobenzoxy chloride and hydroxylamine hydrochloride (molar ratio 1:2-2.5) are dissolved in dichloromethane and reacted at normal temperature for 10-16 hours. The organic phase is washed with saturated salt solution, dried, and the solvent is removed. The product is recrystallized.
-
Reaction with Cyclopentadiene: Intermediate A is reacted with cyclopentadiene at 5°C.
-
Ring Closure and Deprotection: Sodium periodate is used to catalyze the ring closure. Subsequent hydrogenation at room temperature with a palladium on carbon catalyst opens the ring and removes the carbobenzoxy protecting group.
-
Salifying Crystallization: The crude cis-3-amino-cyclopentanol is dissolved in methanol. A hydrochloric acid solution in methanol (2mol/L-4mol/L) is added at 0-5°C. Most of the methanol is then removed to obtain the crude hydrochloride salt, which is further purified by crystallization.
Protocol 2: Synthesis via Hetero Diels-Alder Reaction [2]
-
Hetero Diels-Alder Reaction: Tert-butyl hydroxylamine carbonate is oxidized in the presence of a copper chloride catalyst, and the resulting nitroso compound reacts in situ with cyclopentadiene.
-
Selective N-O Bond Reduction: The nitrogen-oxygen bond is selectively reduced using a zinc powder-acetic acid system.
-
Chiral Separation: A lipase-catalyzed reaction with vinyl acetate is used for chiral separation.
-
Double Bond Reduction: The double bond is reduced by hydrogenation using a palladium on carbon catalyst.
-
Deacetylation: The acetyl protecting group is removed under alkaline conditions with lithium hydroxide in methanol.
-
Deprotection and Salt Formation: The tert-butyl ester protecting group is removed, and the hydrochloride salt is formed in situ using a hydrogen chloride-isopropanol solution. The final product is obtained by crystallization from isopropanol at 0°C.
Visualizations
References
- 1. CN102633657A - Preparation method of cis-3-amino-cyclopentanol hydrochloride - Google Patents [patents.google.com]
- 2. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]
- 3. (1R,3S)-3-AMinocyclopentanol hydrochloride synthesis - chemicalbook [chemicalbook.com]
Common side reactions in the synthesis of 3-Aminocyclopentanone derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and other issues encountered during the synthesis of 3-aminocyclopentanone derivatives. The information is presented in a question-and-answer format to directly tackle specific experimental challenges.
Troubleshooting Guides
Problem 1: Low Yield of the Desired 3-Aminocyclopentanone Derivative and Formation of a Viscous, Insoluble Material.
Q1: My reaction to synthesize a 3-aminocyclopentanone derivative has a low yield, and I'm observing the formation of a significant amount of a thick, often colored, insoluble substance. What is likely happening, and how can I prevent it?
A1: The most probable cause is self-condensation , a common side reaction for aminoketones.[1] 3-Aminocyclopentanone, especially in its unprotected form, is prone to intermolecular reactions where the amine of one molecule attacks the ketone of another, leading to dimers, oligomers, and polymers. This is a type of aldol condensation.
Troubleshooting Steps:
-
Protect the Amine Group: The most effective strategy is to use a protecting group for the amine functionality. The tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are commonly used. By protecting the amine, you prevent its nucleophilic attack on the ketone.
-
Control the pH: The rate of self-condensation is highly pH-dependent.
-
Basic Conditions: Strongly basic conditions can catalyze the enolization of the ketone, promoting aldol-type self-condensation. Avoid using strong bases if the amine is unprotected.
-
Acidic Conditions: While acidic conditions can protonate the amine and reduce its nucleophilicity, they can also catalyze other side reactions. If the synthesis allows, working at a neutral or slightly acidic pH is often optimal to minimize self-condensation.
-
-
Temperature Control: Higher temperatures can accelerate the rate of self-condensation. Running the reaction at a lower temperature, even if it requires a longer reaction time, can significantly improve the yield of the desired product.
-
Slow Addition of Reagents: If the synthesis involves the deprotection of a precursor to form the 3-aminocyclopentanone in situ, slow addition of the deprotecting agent can help to keep the concentration of the free aminoketone low at any given time, thus minimizing intermolecular reactions.
Problem 2: Formation of an Unexpected Isomeric Byproduct.
Q2: I have isolated a byproduct with the same mass as my target 3-aminocyclopentanone derivative, but the NMR spectrum is inconsistent with the desired structure. What could this byproduct be?
A2: A likely isomeric byproduct is a cyclized or rearranged product resulting from an intramolecular reaction. For instance, if the synthesis involves a precursor with other functional groups, intramolecular cyclization can occur. In the synthesis of some cyclopentanone derivatives, the formation of pyrazolone derivatives has been observed as a competing pathway.[2][3]
Troubleshooting Steps:
-
Re-evaluate the Reaction Mechanism: Carefully consider all possible reactive sites in your starting materials and intermediates. Are there any possibilities for intramolecular nucleophilic attack?
-
Modify the Reaction Sequence: If an intramolecular side reaction is suspected, consider altering the order of synthetic steps. For example, modifying a functional group that participates in the unwanted cyclization before forming the cyclopentanone ring.
-
Choice of Reagents: The choice of reagents can influence the reaction pathway. For example, in reactions with hydrazine hydrate, the formation of a pyrazolone was favored over the desired enamine in one case.[2][3] Exploring alternative reagents might suppress the formation of the isomeric byproduct.
Frequently Asked Questions (FAQs)
Q3: What are the most common protecting groups for the amine in 3-aminocyclopentanone synthesis, and what are their advantages and disadvantages?
A3: The two most common amine protecting groups for this type of synthesis are Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl) .
| Protecting Group | Advantages | Disadvantages |
| Boc | - Easily introduced using Boc-anhydride. - Stable to a wide range of reaction conditions. - Readily removed under acidic conditions (e.g., TFA, HCl in dioxane). | - Acid-labile, which might not be compatible with other acid-sensitive functional groups in the molecule. |
| Cbz | - Introduced using benzyl chloroformate. - Stable to acidic and mildly basic conditions. - Can be removed by hydrogenolysis (H₂/Pd-C), which is a mild and selective method. | - Hydrogenolysis may not be suitable if the molecule contains other reducible functional groups (e.g., alkenes, alkynes). |
Q4: How can I monitor the progress of my 3-aminocyclopentanone derivative synthesis and detect the formation of side products?
A4: A combination of chromatographic and spectroscopic techniques is recommended:
-
Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor the consumption of starting materials and the formation of the product and byproducts. Staining with a suitable agent (e.g., ninhydrin for free amines, potassium permanganate for oxidizable groups) can help visualize different spots.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the desired product and identifying any impurities. Self-condensation products will often show a complex mixture of signals, and a loss of the characteristic ketone carbonyl signal in the ¹³C NMR spectrum might be observed.
-
Mass Spectrometry (MS): MS can confirm the molecular weight of the desired product and help identify the mass of any byproducts, which can provide clues to their structure (e.g., a dimer will have twice the mass of the monomer).
Q5: Are there any specific safety precautions I should take when working with 3-aminocyclopentanone derivatives?
A5: Yes, standard laboratory safety practices should always be followed. Additionally:
-
Toxicity: The toxicological properties of many 3-aminocyclopentanone derivatives may not be fully characterized. It is prudent to treat them as potentially hazardous and avoid inhalation, ingestion, and skin contact.
-
Instability: As mentioned, unprotected 3-aminocyclopentanones can be unstable. If you need to handle the unprotected compound, do so at low temperatures and for the shortest possible time. Storing it as a stable salt (e.g., hydrochloride) is often preferred.
-
Reagents: Many reagents used in the synthesis, such as protecting group reagents (e.g., benzyl chloroformate) and deprotecting agents (e.g., strong acids), are corrosive and/or toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
Experimental Protocols
Representative Experimental Protocol: Synthesis of N-Boc-3-aminocyclopentanone
This protocol is a representative example for the synthesis of a protected 3-aminocyclopentanone derivative.
Reaction Scheme:
Materials:
-
Appropriate starting material (e.g., a cyclopentene derivative or a precursor that can be converted to the aminocyclopentanone)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Catalyst (if required by the specific synthetic route)
-
Reagents for work-up (e.g., saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate)
Procedure:
-
Dissolve the starting amino-precursor in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc₂O) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for the time determined by TLC monitoring (typically a few hours to overnight).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure N-Boc-3-aminocyclopentanone.
Visualizations
Caption: Self-condensation of 3-Aminocyclopentanone.
Caption: Troubleshooting workflow for side reactions.
References
Technical Support Center: Stereoselective Reduction of 3-Aminocyclopentanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the stereoselective reduction of 3-aminocyclopentanone.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the stereoselective reduction of 3-aminocyclopentanone?
The primary challenges in the stereoselective reduction of 3-aminocyclopentanone revolve around controlling both diastereoselectivity and enantioselectivity. Key issues include:
-
Diastereoselectivity: The reduction of the ketone functionality creates a new stereocenter at the carbon bearing the hydroxyl group. The spatial relationship between this new hydroxyl group and the existing amino group at position 3 can result in either cis or trans diastereomers. The desired diastereomer often depends on the synthetic goal.
-
Enantioselectivity: If the starting 3-aminocyclopentanone is racemic, the reduction will produce a mixture of enantiomers for both the cis and trans products. Achieving a high enantiomeric excess (e.e.) for a specific stereoisomer is crucial for many pharmaceutical applications.[1][2]
-
Chelation Control: The amino group at the 3-position can coordinate with certain metal-based reducing agents, influencing the trajectory of the hydride attack and thus altering the stereochemical outcome.[3][4]
-
Protecting Groups: The choice of protecting group for the amine can significantly impact the steric environment and chelating ability of the substrate, thereby affecting stereoselectivity.
Q2: How do I control the diastereoselectivity (cis vs. trans) in the reduction of 3-aminocyclopentanone?
Controlling the diastereoselectivity depends on the choice of reducing agent and reaction conditions. Here are two common strategies:
-
Non-Chelating Conditions: For the formation of the trans isomer, which is often the thermodynamically more stable product, reducing agents that do not chelate with the amino group are typically used.[5] These include sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol.[6][7][8] The hydride attacks from the less sterically hindered face.
-
Chelating Conditions: To favor the cis isomer, a chelation-controlled reduction is often employed.[3][4] This involves using a reducing agent with a Lewis acidic metal that can coordinate with both the carbonyl oxygen and the amino nitrogen. This coordination locks the conformation of the molecule, directing the hydride attack from a specific face. Reagents like zinc borohydride (Zn(BH₄)₂) or Red-Al are effective for this purpose.[3]
Q3: What methods can be used to achieve high enantioselectivity?
For enantioselective reductions, several approaches can be considered:
-
Chiral Catalysts: The use of a stoichiometric or catalytic amount of a chiral reducing agent or a chiral catalyst with an achiral reducing agent is a common strategy. Examples include the Corey-Bakshi-Shibata (CBS) reduction or transfer hydrogenation with a chiral ruthenium or rhodium catalyst.
-
Biocatalysis: Enzymes such as ketone reductases (KREDs) or alcohol dehydrogenases can offer excellent enantioselectivity and operate under mild conditions.[1][2] Screening a library of enzymes is often necessary to find one with the desired selectivity for 3-aminocyclopentanone.
Troubleshooting Guide
Problem 1: Poor Diastereoselectivity (Obtaining a mixture of cis and trans isomers)
-
Q: My reduction of N-Boc-3-aminocyclopentanone with NaBH₄ in methanol gives a nearly 1:1 mixture of diastereomers. How can I improve the selectivity?
-
A: To favor the trans isomer, consider using a bulkier reducing agent like lithium tri-sec-butylborohydride (L-Selectride®) or potassium tri-sec-butylborohydride (K-Selectride®). The increased steric hindrance will enhance the facial selectivity of the hydride attack. To favor the cis isomer, switch to a chelation-controlled reduction using a reagent like zinc borohydride (Zn(BH₄)₂). Ensure your starting material is free of any Lewis basic impurities that could interfere with chelation.
-
Problem 2: Low or No Enantioselectivity
-
Q: I am trying to perform an enantioselective reduction using a chiral catalyst, but the product has a low enantiomeric excess (e.e.). What could be the issue?
-
A: Several factors could be at play:
-
Catalyst Loading: Ensure the correct catalyst loading is used. Too little catalyst may result in a significant background reaction from the achiral reducing agent.
-
Temperature: Temperature can have a profound effect on enantioselectivity. Running the reaction at a lower temperature (e.g., -78 °C) often improves the e.e.
-
Substrate Purity: Impurities in the 3-aminocyclopentanone substrate can poison the catalyst. Ensure your starting material is of high purity.
-
Amine Protection: The protecting group on the amine can interfere with the chiral catalyst. Consider screening different protecting groups (e.g., Boc, Cbz, or a silyl group) to find one that is compatible with your catalytic system.
-
-
Problem 3: Incomplete Reaction or Low Yield
-
Q: My reduction reaction is very slow and gives a low yield of the desired 3-aminocyclopentanol. How can I improve this?
-
A:
-
Reagent Stoichiometry: Ensure you are using a sufficient excess of the hydride reagent. For sodium borohydride, 1.5 to 2.0 equivalents are common.[9]
-
Reagent Activity: Hydride reagents can decompose upon storage. Use a fresh bottle of the reducing agent or titrate it to determine its activity.
-
Temperature: While low temperatures are good for selectivity, they can slow down the reaction rate. A gradual warming of the reaction mixture after the initial addition of the reagent may be necessary.
-
Solvent Choice: Ensure the solvent is appropriate for the chosen reducing agent. For example, LiAlH₄ is highly reactive and must be used in anhydrous aprotic solvents like THF or diethyl ether.[9]
-
-
Quantitative Data
The following tables provide illustrative data based on typical results for the reduction of substituted cyclic ketones. Actual results for 3-aminocyclopentanone may vary.
Table 1: Illustrative Diastereoselectivity in the Reduction of N-Protected 3-Aminocyclopentanone
| Reducing Agent | Solvent | Typical cis:trans Ratio | Predominant Mechanism |
| NaBH₄ | MeOH | 30:70 | Steric Control |
| LiAlH₄ | THF | 40:60 | Steric Control |
| L-Selectride® | THF | 10:90 | Steric Control |
| Zn(BH₄)₂ | THF | 85:15 | Chelation Control |
| Red-Al® | Toluene | 80:20 | Chelation Control[3] |
Table 2: Illustrative Enantioselectivity in the Biocatalytic Reduction of 3-Aminocyclopentanone
| Biocatalyst (Example) | Substrate Loading | Enantiomeric Excess (e.e.) | Configuration |
| Ketone Reductase A | 10 g/L | >99% | (1R, 3S) |
| Rhodococcus sp. ADH | 5 g/L | 95% | (1S, 3R) |
| Saccharomyces sp. | 15 g/L | 88% | (1S, 3R) |
Experimental Protocols
Protocol 1: General Procedure for Diastereoselective Reduction with Sodium Borohydride (Favoring trans Isomer)
-
Dissolve N-protected 3-aminocyclopentanone (1.0 eq) in anhydrous methanol (0.1 M solution) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature does not exceed 5 °C.[9]
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the mixture to 0 °C and slowly quench the reaction by adding acetone.
-
Add water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the diastereomers.
Protocol 2: General Procedure for Chelation-Controlled Reduction with Zinc Borohydride (Favoring cis Isomer)
-
Prepare a solution of zinc borohydride (Zn(BH₄)₂) in THF.
-
Dissolve N-protected 3-aminocyclopentanone (1.0 eq) in anhydrous THF (0.1 M solution) in a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the pre-prepared solution of Zn(BH₄)₂ (1.5 eq) dropwise via a syringe.
-
Stir the reaction at -78 °C for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the product by column chromatography.
Visualizations
Caption: Stereochemical pathways in the reduction of 3-aminocyclopentanone.
Caption: A logical workflow for troubleshooting common reduction issues.
Caption: The principle of chelation control for cis-diastereoselectivity.
References
- 1. Enantioselective, biocatalytic reduction of 3-substituted cyclopentenones: application to the asymmetric synthesis of an hNK-1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Efficient 1,2-Chelation-Controlled Reduction of Protected Hydroxy Ketones via Red-Al [organic-chemistry.org]
- 4. Chelation-controlled reduction: stereoselective formation of syn-1,3-diols and synthesis of compactin and mevinolin lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals [organic-chemistry.org]
- 6. lib3.dss.go.th [lib3.dss.go.th]
- 7. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Troubleshooting substrate and product inhibition in transaminase reactions
Welcome to the technical support center for troubleshooting transaminase reactions. This guide provides solutions to common issues related to substrate and product inhibition, helping researchers, scientists, and drug development professionals optimize their biocatalytic processes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My reaction rate is decreasing rapidly, even with plenty of substrate remaining.
-
Question: Why is my transaminase reaction slowing down or stopping prematurely, despite the presence of sufficient starting material?
-
Possible Cause: This is a classic symptom of product inhibition, where the accumulation of the product amine or the ketone byproduct inhibits the enzyme's activity.[1][2][3][4][5] It can also be due to an unfavorable reaction equilibrium.[1][6]
-
Troubleshooting Steps:
-
Identify the Inhibitor: Perform kinetic studies by adding varying concentrations of the expected product(s) to the initial reaction mixture and measure the initial reaction rates. A decrease in rate with increasing product concentration confirms product inhibition.
-
In-Situ Product Removal (ISPR):
-
If the ketone byproduct is volatile (e.g., acetone from isopropylamine), consider applying a vacuum or sparging with an inert gas to drive its removal and shift the reaction equilibrium.[2][6]
-
Employ a biphasic system (e.g., an aqueous phase for the reaction and an organic phase to extract the hydrophobic product) to continuously remove the inhibitory product from the reaction medium.[2]
-
-
Coupled Enzyme Systems: Introduce a second enzyme to convert the inhibitory product into a non-inhibitory compound. For example, a lactate dehydrogenase (LDH) can be used to reduce a ketone byproduct to an alcohol.[2][7]
-
Protein Engineering: If process-based solutions are not feasible, consider using a different transaminase or engineering the current one to have higher tolerance to the product.[1][8]
-
Issue 2: Increasing the substrate concentration is leading to a lower reaction rate.
-
Question: I tried to increase my reaction rate by adding more substrate, but the rate actually decreased. What is happening?
-
Possible Cause: This phenomenon is known as substrate inhibition, where at high concentrations, the substrate itself binds to the enzyme in a non-productive manner, hindering the catalytic cycle.[9][10][11]
-
Troubleshooting Steps:
-
Confirm Substrate Inhibition: Conduct a substrate titration experiment. Measure the initial reaction rates at a wide range of substrate concentrations. If the rate increases, reaches a maximum, and then decreases as the substrate concentration continues to rise, substrate inhibition is occurring.
-
Fed-Batch Substrate Addition: Instead of adding all the substrate at the beginning, implement a fed-batch strategy.[12] This involves the slow, continuous, or portion-wise addition of the substrate to maintain a low, optimal concentration in the reactor, thus avoiding the inhibitory high concentrations.
-
Enzyme Immobilization: Immobilizing the enzyme can sometimes alleviate substrate inhibition by creating a microenvironment with a lower effective substrate concentration around the enzyme.[13]
-
Enzyme Engineering: Mutating residues in the enzyme's active site or access tunnels can reduce substrate inhibition.[8][9]
-
Issue 3: The reaction equilibrium is unfavorable, leading to low product yield.
-
Question: My transaminase reaction reaches equilibrium at a low conversion, preventing me from achieving a high yield of my desired product. How can I overcome this?
-
Possible Cause: The inherent thermodynamics of the reaction, dictated by the specific amino donor and acceptor pair, can result in an unfavorable equilibrium constant (Keq ≈ 1).[1]
-
Troubleshooting Steps:
-
Use an Excess of the Amino Donor: A straightforward method to shift the equilibrium towards the product is to use a large excess (e.g., 10-50 fold) of the amino donor.[1][6] This is particularly effective when the amino donor is inexpensive and easily separable from the product.
-
Choose a "Smart" Amino Donor: Employ an amino donor that results in an easily removable or non-inhibitory byproduct. For example, isopropylamine yields acetone, which can be removed by evaporation.[2][6]
-
Product Removal Strategies: As mentioned in Issue 1, techniques like ISPR (e.g., precipitation, crystallization, or extraction) or using coupled enzyme systems to convert a product can effectively pull the equilibrium towards completion.[1][2]
-
Experimental Protocols
Protocol 1: Kinetic Analysis to Differentiate Substrate and Product Inhibition
This protocol outlines a general procedure to determine if your transaminase is subject to substrate or product inhibition.
Materials:
-
Transaminase enzyme preparation (lyophilized powder, cell-free extract, or purified enzyme)
-
Amino acceptor (ketone/aldehyde)
-
Amino donor (e.g., L-alanine, isopropylamine)
-
Pyridoxal 5'-phosphate (PLP) cofactor
-
Reaction buffer (e.g., phosphate or Tris-HCl buffer at optimal pH)
-
Product amine and ketone byproduct (for product inhibition studies)
-
Analytical method to quantify substrate consumption or product formation (e.g., HPLC, GC)
Procedure:
-
Baseline Activity Assay:
-
Prepare a reaction mixture containing the optimal concentrations of the amino acceptor, amino donor, and PLP in the reaction buffer.
-
Initiate the reaction by adding the transaminase.
-
Take samples at regular time intervals and quench the reaction (e.g., by adding acid or a denaturant).
-
Analyze the samples to determine the initial reaction rate.
-
-
Substrate Inhibition Study:
-
Set up a series of reactions where the concentration of one substrate (e.g., the amino acceptor) is varied over a wide range, while the concentration of the other substrate (amino donor) is kept constant and non-limiting.
-
Measure the initial rate for each reaction.
-
Plot the initial rate versus the substrate concentration. A bell-shaped curve is indicative of substrate inhibition.
-
-
Product Inhibition Study:
-
Set up a series of reactions with optimal substrate concentrations.
-
To each reaction, add a different concentration of either the product amine or the ketone byproduct, starting from a low concentration and increasing it.
-
Measure the initial rate for each reaction.
-
A decrease in the initial rate with increasing product concentration confirms product inhibition.
-
Data Presentation:
The results of these kinetic studies can be summarized in tables to clearly show the effect of substrate and product concentrations on the reaction rate.
Table 1: Effect of Substrate Concentration on Initial Reaction Rate
| Substrate Concentration (mM) | Initial Reaction Rate (mM/min) |
| 10 | 0.5 |
| 20 | 0.9 |
| 50 | 1.5 |
| 100 | 1.8 |
| 200 | 1.2 |
| 400 | 0.7 |
Table 2: Effect of Product Concentration on Initial Reaction Rate
| Product Concentration (mM) | Initial Reaction Rate (mM/min) |
| 0 | 1.5 |
| 10 | 1.2 |
| 20 | 0.8 |
| 50 | 0.4 |
| 100 | 0.1 |
Visualizing Troubleshooting Workflows
The following diagrams illustrate the logical steps for diagnosing and addressing inhibition in transaminase reactions.
Caption: Troubleshooting workflow for identifying and addressing inhibition.
Caption: The Ping-Pong Bi-Bi mechanism of transaminase reactions.[7][14]
References
- 1. Transaminase biocatalysis: optimization and application - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC02328B [pubs.rsc.org]
- 2. Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines [mdpi.com]
- 3. ω-Transaminase from Ochrobactrum anthropi Is Devoid of Substrate and Product Inhibitions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Study on the Immobilization of a Transaminase Biocatalyst for the Synthesis of Sitagliptin | MDPI [mdpi.com]
- 7. The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids [mdpi.com]
- 8. Frontiers | Protein engineering of amine transaminases [frontiersin.org]
- 9. Substrate inhibition by the blockage of product release and its control by tunnel engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Using Steady-State Kinetics to Quantitate Substrate Selectivity and Specificity: A Case Study with Two Human Transaminases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Purification challenges of cis-3-amino-cyclopentanol hydrochloride from reaction mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of cis-3-amino-cyclopentanol hydrochloride from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude cis-3-amino-cyclopentanol hydrochloride?
A1: The most prevalent and effective method for the purification of cis-3-amino-cyclopentanol hydrochloride is crystallization.[1][2] Column chromatography is another potential method, particularly for removing closely related impurities, though specific protocols for the hydrochloride salt are less commonly detailed in literature.
Q2: What are typical impurities encountered during the synthesis of cis-3-amino-cyclopentanol hydrochloride?
A2: Impurities can include unreacted starting materials, byproducts from the synthesis, and stereoisomers (e.g., the trans-isomer or other optical isomers).[3][4] Controlling the purity of intermediates at each synthetic step is crucial to minimize impurities in the final product.[1]
Q3: What level of purity can be expected for cis-3-amino-cyclopentanol hydrochloride after purification?
A3: With optimized crystallization protocols, it is possible to achieve high purity levels. Purity is often assessed by Gas Chromatography (GC). Reported purities for the final product are typically in the range of 98% to over 99.75%.[1][4]
Troubleshooting Guide
Low Purity After Crystallization
Problem: The purity of my cis-3-amino-cyclopentanol hydrochloride is below the desired specification after crystallization.
Possible Causes & Solutions:
-
Inappropriate Solvent System: The choice of solvent is critical for effective purification. An unsuitable solvent may not adequately differentiate between the product and impurities.
-
Suboptimal Crystallization Temperature: The temperature profile during crystallization affects the crystal growth rate and purity.
-
Presence of Stereoisomers: The synthesis of cis-3-amino-cyclopentanol can often yield a mixture of cis and trans isomers.[3] Separating these diastereomers by simple crystallization can be challenging.
-
Recommendation: The stereoselectivity of the synthesis should be optimized to favor the desired cis isomer. If a mixture is obtained, fractional crystallization or chromatographic methods may be necessary.
-
Low Yield After Purification
Problem: I am experiencing a significant loss of product during the purification process.
Possible Causes & Solutions:
-
Product Solubility in the Crystallization Solvent: The desired product may have some solubility in the chosen solvent, even at low temperatures, leading to losses in the mother liquor.
-
Recommendation: Minimize the volume of the solvent used for crystallization. Ensure adequate cooling time to maximize product precipitation. Consider adding an anti-solvent to decrease the product's solubility.
-
-
Premature Precipitation: The product may be precipitating too quickly, trapping impurities and leading to the need for further purification steps that reduce the overall yield.
-
Recommendation: Control the rate of cooling or solvent addition to allow for the slow growth of pure crystals.
-
Data Summary
Table 1: Reported Purity and Yield of cis-3-Amino-cyclopentanol Hydrochloride
| Purification Method | Purity (by GC) | Overall Yield | Source |
| Crystallization | 98% | Not Specified | [1] |
| Crystallization | 99.75% | 69.8% | [4] |
| Crystallization | Not Specified | 80% | [2] |
| Crystallization | Not Specified | 86% | [2] |
Table 2: Exemplary Crystallization Conditions
| Solvent System | Mass/Volume Ratio (Crude:Solvent) | Crystallization Temperature | Source |
| Ethyl Acetate / Petroleum Ether (1:1.5 v/v) | 1:3 | -5°C to 0°C | [1] |
| Ethyl Acetate / Petroleum Ether (1:3 v/v) | 1:3 | -5°C to 0°C | [1] |
| Ethyl Acetate / Petroleum Ether (1:2 v/v) | 1:3 | -5°C to 0°C | [1] |
| Ethyl Acetate / Petroleum Ether (1:1.5 v/v) | 1:5 | -5°C to 0°C | [1] |
| Isopropanol | Not Specified | 0°C | [2] |
Experimental Protocols
Protocol 1: Crystallization from Ethyl Acetate and Petroleum Ether
This protocol is based on methodologies described in patent literature.[1]
-
Solvent Preparation: Prepare a mixed solvent solution of ethyl acetate and petroleum ether. The volume ratio can be varied (e.g., 1:1.5, 1:2, or 1:3) to optimize purification.
-
Dissolution: Add the crude cis-3-amino-cyclopentanol hydrochloride to the mixed solvent. A mass-to-volume ratio of 1:3 (g of crude product to mL of solvent) is a suggested starting point.
-
Crystallization: Cool the solution to a temperature between -5°C and 0°C to induce crystallization.
-
Isolation: Collect the precipitated solid by filtration.
-
Drying: Dry the purified solid to remove residual solvents.
Protocol 2: Crystallization from Isopropanol
This protocol is adapted from patent literature.[2][4]
-
Dissolution: Dissolve the crude product in isopropanol. In some procedures, the hydrochloride salt is formed in situ by adding a solution of hydrogen chloride in isopropanol to the free amine dissolved in isopropanol.[2]
-
Crystallization: Cool the system to 0°C to allow for the crystallization of the hydrochloride salt. Stirring for a prolonged period (e.g., 1 hour) at this temperature can ensure complete precipitation.[4]
-
Isolation: Filter the solid product, preferably under an inert atmosphere like nitrogen.[4]
-
Washing: Wash the filter cake with cold isopropanol and then with a solvent like acetone to remove residual impurities and isopropanol.[4]
-
Drying: Dry the final product under vacuum at a slightly elevated temperature (e.g., 40°C) for an extended period (e.g., 12 hours).[4]
Visualizations
Caption: General workflow for the purification of cis-3-amino-cyclopentanol hydrochloride.
Caption: Troubleshooting decision tree for purification challenges.
References
- 1. CN102633657A - Preparation method of cis-3-amino-cyclopentanol hydrochloride - Google Patents [patents.google.com]
- 2. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]
- 3. (1S,3S)-3-Aminocyclopentanol hydrochloride | 1523530-42-8 | Benchchem [benchchem.com]
- 4. (1R,3S)-3-AMinocyclopentanol hydrochloride synthesis - chemicalbook [chemicalbook.com]
Mitigating epimerization during the deprotection of Boc-protected amino compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate epimerization during the deprotection of Boc-protected amino compounds.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of Boc-protected amino compounds?
A1: Epimerization is an undesired side reaction that can occur during the deprotection of Boc-protected chiral amino acids or peptides. It involves the inversion of the stereochemistry at the alpha-carbon (Cα), converting one enantiomer (e.g., the L-amino acid) into its diastereomer (the D-amino acid). This can lead to a mixture of stereoisomers, which is often difficult to separate and can have significant implications for the biological activity and purity of the final product.[1]
Q2: What are the primary causes of epimerization during Boc deprotection?
A2: The primary causes of epimerization during Boc deprotection are the presence of a base and the formation of an oxazolone intermediate.[1]
-
Base-Catalyzed Epimerization: A base can abstract the acidic proton from the alpha-carbon of the amino acid derivative. This forms a planar enolate intermediate. Subsequent reprotonation can occur from either face, leading to a mixture of the original and the epimerized product.[1]
-
Oxazolone Formation: In the presence of activating agents, the carboxyl group of an N-protected amino acid can cyclize to form a 5(4H)-oxazolone. The alpha-proton of the oxazolone is highly acidic and readily abstracted, leading to rapid racemization or epimerization. While this is more commonly associated with peptide coupling steps, certain deprotection conditions can inadvertently promote this pathway.[1]
Q3: Which amino acids are most susceptible to epimerization?
A3: Amino acids with electron-withdrawing groups in their side chains are more prone to epimerization because these groups increase the acidity of the alpha-proton.[1] Histidine and cysteine are particularly susceptible to epimerization.[2] Phenylglycine and methionine are also known to have a higher potential for racemization.[1]
Q4: Does the choice of acidic reagent for Boc deprotection affect the rate of epimerization?
A4: Yes, the choice and concentration of the acidic reagent can influence the extent of epimerization, although base-catalyzed epimerization is generally a greater concern. While strong acids like trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in dioxane are standard for Boc deprotection, the reaction conditions they create can indirectly affect epimerization. For instance, incomplete protonation of a basic site on the amino acid side chain (like the imidazole ring of histidine) could allow it to act as an intramolecular base, promoting epimerization.
Q5: Can scavengers used during deprotection influence epimerization?
A5: Scavengers like triethylsilane (TES) and thioanisole are primarily added to quench the tert-butyl cation generated during Boc deprotection, preventing side reactions such as alkylation of sensitive residues (e.g., tryptophan, methionine). While their primary role is not to prevent epimerization, by ensuring a clean and efficient deprotection reaction, they can help minimize the formation of side products that might complicate purification and analysis. There is no direct evidence to suggest that common scavengers increase the rate of epimerization. In fact, their use is generally recommended for purer final products.[3][4][5][6]
Troubleshooting Guides
Problem 1: High levels of epimerization detected after Boc deprotection with standard TFA/DCM protocol.
| Possible Causes | Solutions & Mitigation Strategies |
| Presence of residual base: Trace amounts of base (e.g., triethylamine, diisopropylethylamine) from a previous step can catalyze epimerization. | Ensure complete removal of bases: Thoroughly wash the Boc-protected compound to remove any residual base before proceeding with deprotection. An acidic wash during workup of the previous step can be beneficial. |
| Sensitive amino acid residue: The amino acid itself is highly susceptible to epimerization (e.g., Histidine, Cysteine). | Use alternative deprotection methods: Consider milder acidic conditions or non-acidic methods. For example, using HCl in dioxane is often considered a milder alternative to TFA.[] For particularly sensitive substrates, methods utilizing TMSI or thermal deprotection in neutral conditions can be explored. |
| Prolonged reaction time or elevated temperature: Extended exposure to deprotection conditions can increase the likelihood of epimerization. | Optimize reaction conditions: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. Perform the deprotection at a lower temperature (e.g., 0 °C) to minimize side reactions. |
Problem 2: Significant epimerization observed specifically with Boc-protected Histidine.
| Possible Causes | Solutions & Mitigation Strategies |
| Intramolecular base catalysis: The imidazole ring of histidine can act as an internal base, abstracting the alpha-proton and facilitating epimerization.[8] | Side-chain protection of Histidine: Protect the imidazole ring of histidine to reduce its basicity. Common protecting groups for the histidine side chain in Boc chemistry include benzyloxymethyl (Bom) and dinitrophenyl (Dnp).[8] |
| Slow deprotection leading to prolonged exposure to acidic conditions: Incomplete protonation of the Boc group can slow down the deprotection, increasing the time for epimerization to occur. | Use a stronger acid system or optimized conditions: For solid-phase peptide synthesis (SPPS), using a pre-wash with the deprotection solution can improve efficiency. Ensure anhydrous conditions, as water can affect the acidity of the medium. |
Quantitative Data on Epimerization
The extent of epimerization is highly dependent on the specific amino acid, the reaction conditions, and the analytical method used for detection. Below is a summary of findings from various studies.
Table 1: Influence of Deprotection Conditions on Epimerization of Amino Acid Derivatives.
| Amino Acid Derivative | Deprotection Conditions | Epimerization Level | Reference/Notes |
| Fmoc-His(Trt)-OH | Coupling at 50 °C for 10 min | 6.8% D-isomer | [9] |
| Fmoc-His(Boc)-OH | Coupling at 50 °C for 10 min | 0.18% D-isomer | [9] |
| Fmoc-His(Trt)-OH | Coupling at 90 °C for 2 min | >16% D-isomer | [9] |
| Fmoc-His(Boc)-OH | Coupling at 90 °C for 2 min | 0.81% D-isomer | [9] |
| Glycosylated Serine Derivatives | Various peptide coupling conditions | Up to 80% of the non-natural epimer | [10] |
Note: The data above primarily pertains to the related Fmoc chemistry, as directly comparable quantitative tables for Boc deprotection epimerization are less common in the immediate literature. However, the principles regarding amino acid sensitivity and the impact of reaction conditions are transferable.
Experimental Protocols
Protocol 1: General Procedure for Boc Deprotection with HCl in Dioxane (to minimize epimerization)
This protocol is a milder alternative to TFA and can be beneficial for sensitive amino acids.[11]
-
Preparation: Dissolve the Boc-protected amino compound in a minimal amount of anhydrous dioxane.
-
Reaction: To the solution, add a 4 M solution of HCl in dioxane (commercially available or prepared by bubbling dry HCl gas through anhydrous dioxane).
-
Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the deprotection by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 30 minutes to a few hours.[11]
-
Work-up: Once the reaction is complete, remove the solvent and excess HCl under reduced pressure. The resulting product is the hydrochloride salt of the deprotected amine. This can be used directly in the next step or neutralized with a suitable base.
Protocol 2: Quantification of Epimerization using Chiral HPLC
This protocol provides a general workflow for analyzing the enantiomeric purity of the deprotected amino acid.
-
Sample Preparation: After the deprotection reaction and work-up, dissolve a small amount of the crude or purified product in the mobile phase to be used for HPLC analysis.
-
Chiral Stationary Phase Selection: Choose a suitable chiral stationary phase (CSP) for the separation of the amino acid enantiomers. Polysaccharide-based CSPs (e.g., CHIRALPAK® series) or macrocyclic glycopeptide-based CSPs (e.g., CHIROBIOTIC™ series) are commonly used.[12][13][14][15][16]
-
Method Development: Develop an isocratic or gradient elution method. A common mobile phase for underivatized amino acids consists of a mixture of water, methanol or acetonitrile, and an acidic modifier like formic acid or TFA.[15][16]
-
Analysis: Inject the sample onto the chiral HPLC column and record the chromatogram. The two enantiomers (L and D forms) should appear as separate peaks with different retention times.
-
Quantification: Integrate the peak areas of the two enantiomers. The percentage of the undesired epimer can be calculated as follows: % Epimer = (Area of Epimer Peak / (Area of Desired Enantiomer Peak + Area of Epimer Peak)) * 100
Visualizing Reaction Pathways
Boc Deprotection and Epimerization Mechanisms
The following diagrams illustrate the desired deprotection pathway and the competing epimerization pathway.
References
- 1. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 10. researchgate.net [researchgate.net]
- 11. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. phenomenex.com [phenomenex.com]
Stability issues of 3-Aminocyclopentanone hydrochloride in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 3-Aminocyclopentanone hydrochloride in solution. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, temperature, and the presence of other reactive species. As a β-aminoketone, its stability is highly pH-dependent.
Q2: At what pH is this compound most stable?
A2: this compound is most stable in acidic conditions (pH < 6).[1] Under acidic conditions, the amine group is protonated, which prevents the primary degradation pathway.
Q3: What happens to this compound at neutral or basic pH?
A3: At neutral (pH ≈ 7.4) or basic conditions, this compound is prone to rapid degradation through a retro-Michael type elimination reaction.[1] This results in the formation of cyclopentenone and ammonia. Primary and secondary aminoketones can also be susceptible to self-condensation.[2]
Q4: What are the recommended storage conditions for this compound solutions?
A4: For short-term storage, it is recommended to keep solutions at 2-8°C and at an acidic pH. For long-term storage, it is advisable to prepare solutions fresh or store them at -20°C or below. Always store in a tightly sealed container to prevent solvent evaporation and potential contamination.
Q5: Can I use buffers in my solution?
A5: Yes, but with caution. While buffers are used to control pH, some buffer systems can catalyze degradation.[3] It is recommended to use buffers at the lowest effective concentration and to validate the stability of this compound in your specific buffered solution.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in your stock or working solution. | Prepare fresh solutions of this compound before each experiment. If using a stock solution, ensure it is stored at an acidic pH and at a low temperature (2-8°C for short-term, -20°C or below for long-term). |
| Appearance of unexpected peaks in HPLC/LC-MS analysis | Degradation of the compound. The major degradation product is likely cyclopentenone. | Confirm the identity of the degradation product using a cyclopentenone standard if available. To minimize degradation, adjust the pH of your solution to be acidic and keep the solution cool. |
| Low reaction yield when using this compound as a reactant | The reaction is being performed at a neutral or basic pH, causing the starting material to degrade before it can react. | If the reaction conditions permit, run the reaction at an acidic pH. If the reaction must be run at a neutral or basic pH, add the this compound to the reaction mixture immediately after preparation and consider using a higher excess of the reagent. |
| Solution turns yellow/brown over time | This may indicate the formation of degradation products and potential polymerization or side reactions. | This is a visual indicator of instability. Discard the solution and prepare a fresh one. Ensure proper storage conditions are maintained. |
Quantitative Stability Data
The following table provides illustrative stability data for this compound in aqueous solution at different pH values and temperatures. This data is based on the typical behavior of β-aminoketones and should be used as a general guideline.[1] Actual stability will depend on the specific experimental conditions.
| pH | Temperature (°C) | Solvent | Estimated Half-life (t½) |
| 3.0 | 25 | Water | > 1 week |
| 5.0 | 25 | Water | Several days |
| 7.4 | 25 | Phosphate Buffer | < 15 minutes |
| 9.0 | 25 | Carbonate Buffer | Very rapid degradation |
| 7.4 | 4 | Phosphate Buffer | Several hours |
Experimental Protocol: Stability Assessment of this compound
This protocol outlines a general method for assessing the stability of this compound in a specific solution using High-Performance Liquid Chromatography (HPLC).
1. Materials
-
This compound
-
Solvent of interest (e.g., water, buffer, organic solvent)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA) or Formic acid
-
pH meter
-
Calibrated balance
-
Volumetric flasks and pipettes
2. Solution Preparation
-
Prepare the solvent system (mobile phase) for HPLC analysis. A common mobile phase for this type of compound is a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the desired solvent for stability testing. Note the initial pH of the solution.
-
If testing stability at different pH values, prepare separate solutions and adjust the pH accordingly using dilute acid or base.
3. Incubation
-
Divide each solution into aliquots for analysis at different time points (e.g., t=0, 1h, 2h, 4h, 8h, 24h).
-
Store the aliquots at the desired temperature(s) (e.g., 4°C, 25°C, 37°C).
4. HPLC Analysis
-
At each time point, take an aliquot from each condition and, if necessary, quench any ongoing reaction by acidifying the sample (e.g., with a small amount of TFA).
-
Inject the sample onto the HPLC system.
-
Monitor the disappearance of the this compound peak and the appearance of any degradation product peaks. The parent compound can be monitored at a wavelength of approximately 210 nm.
-
Quantify the peak area of this compound at each time point.
5. Data Analysis
-
Plot the concentration or peak area of this compound versus time for each condition.
-
Determine the degradation rate and half-life (t½) from the plotted data.
Visualizations
Caption: pH-dependent degradation pathway of this compound.
References
Minimizing impurities in the synthesis of cis-3-amino-cyclopentanol hydrochloride
This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of cis-3-amino-cyclopentanol hydrochloride.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis and purification of cis-3-amino-cyclopentanol hydrochloride.
| Problem ID | Issue | Possible Causes | Suggested Solutions |
| SYN-001 | Low overall yield of cis-3-amino-cyclopentanol hydrochloride. | - Incomplete reaction in one or more steps. - Suboptimal reaction temperature or time. - Loss of product during work-up and purification. - Degradation of intermediates. | - Monitor reaction progress using TLC or GC to ensure completion. - Optimize reaction temperature and duration based on literature or internal studies. - Ensure efficient extraction and minimize transfers. - Handle intermediates under appropriate conditions (e.g., inert atmosphere if sensitive to air or moisture). |
| SYN-002 | Presence of trans-isomer impurity in the final product. | - Non-stereoselective reduction of the cyclopentanone intermediate. - Isomerization during intermediate stages. | - Use a stereoselective reducing agent like sodium borohydride. - Control the temperature during the reduction step; lower temperatures often favor higher stereoselectivity. - Purify the final product by recrystallization, potentially using a solvent system that selectively precipitates the cis-isomer. |
| PUR-001 | Final product does not meet purity requirements (>98% GC). | - Inefficient removal of starting materials or side-products. - Incomplete removal of the protecting group. - Inadequate purification of intermediates.[1] - Ineffective final recrystallization. | - Purify intermediates at each step of the synthesis.[1] - Ensure complete deprotection by monitoring with TLC or LC-MS. - Optimize the solvent system and temperature for the final recrystallization to improve impurity rejection. Consider multi-step recrystallization if necessary. - Wash the final solid product with a solvent in which the impurities are soluble but the product is not. |
| PUR-002 | Residual solvent detected in the final product. | - Insufficient drying of the hydrochloride salt. - Trapping of solvent within the crystal lattice. | - Dry the final product under vacuum at an appropriate temperature for an extended period (e.g., 40°C for 12 hours).[2] - If solvent trapping is suspected, consider a solvent swap by dissolving the product in a minimal amount of a low-boiling solvent and re-precipitating. |
| HZD-001 | Safety concerns with reagents like sodium azide. | - Use of highly toxic and potentially explosive reagents.[1] | - Whenever possible, substitute hazardous reagents with safer alternatives. For example, some modern syntheses avoid the use of azides.[1][3] - If use is unavoidable, follow strict safety protocols, including proper PPE, use of a fume hood, and established quenching procedures. |
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of cis-3-amino-cyclopentanol hydrochloride?
A1: Common starting materials include 2-cyclopentenone, or a combination of carbobenzoxy chloride, hydroxylamine hydrochloride, and cyclopentadiene.[1] Another approach involves the use of tert-butyl hydroxylamine carbonate and cyclopentadiene in a hetero-Diels-Alder reaction.[3]
Q2: How can I monitor the progress of the reaction?
A2: Reaction progress can be effectively monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[2] These techniques help determine when the starting materials have been consumed and the product has been formed, preventing unnecessarily long reaction times which can lead to side-product formation.
Q3: What is a typical method for the final purification of cis-3-amino-cyclopentanol hydrochloride?
A3: A common and effective method for final purification is recrystallization.[1] The crude product can be dissolved in a suitable solvent (e.g., isopropanol, methanol) and then allowed to crystallize, often by cooling.[2][3] The resulting solid is then filtered and washed with a cold solvent to remove soluble impurities.
Q4: What is the role of the hydrochloride salt formation in the purification process?
A4: The formation of the hydrochloride salt is a crucial step for both purification and stabilization of the aminocyclopentanol. The salt is typically a crystalline solid that is less soluble in many organic solvents than the free base, facilitating its isolation and purification by crystallization.[1] The process often involves treating a solution of the crude product with a solution of HCl in a solvent like methanol or isopropanol.[3][4]
Q5: Are there any particularly hazardous reagents to be aware of in older synthetic routes?
A5: Yes, some older synthetic routes utilize sodium azide or trimethylsilyl azide. These reagents are highly toxic and potentially explosive, posing significant safety risks.[1] Modern synthetic approaches often aim to avoid these hazardous materials.
Experimental Protocols
Protocol 1: General Procedure for the Hydrogenation and Deprotection Step
This protocol describes a typical hydrogenation step to reduce a double bond and remove a protecting group, which is a common sequence in the synthesis of aminocyclopentanols.
-
Catalyst Preparation: To a hydrogenation vessel, add the intermediate (1 equivalent) and a suitable solvent such as methanol.
-
Catalyst Addition: Carefully add a catalyst, typically 10% palladium on carbon (0.05-0.1 molar equivalents), under an inert atmosphere (e.g., nitrogen or argon).[1][4]
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 Psi or 1.0 MPa) and stir the reaction mixture at room temperature.[1][4]
-
Reaction Monitoring: Monitor the reaction for 10-24 hours, or until the starting material is consumed as indicated by TLC or GC.[1][4]
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Remove the catalyst by filtration through a pad of celite.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Formation and Recrystallization of the Hydrochloride Salt
This protocol outlines the final step of forming the hydrochloride salt and purifying it.
-
Dissolution: Dissolve the crude cis-3-amino-cyclopentanol in a minimal amount of a suitable solvent like methanol or isopropanol.[3]
-
Acidification: Cool the solution to 0-5°C in an ice bath. Slowly add a solution of hydrochloric acid in an alcohol (e.g., 2-4 M HCl in methanol or HCl generated in situ from acetyl chloride in isopropanol) dropwise while stirring.[1][3]
-
Crystallization: Continue stirring at low temperature for a period to allow for complete precipitation of the hydrochloride salt.[2]
-
Isolation: Collect the white solid by filtration under a nitrogen atmosphere.[2]
-
Washing: Wash the filter cake with a cold solvent (e.g., isopropanol or acetone) to remove any remaining impurities.[2]
-
Drying: Dry the purified solid under vacuum at approximately 40°C for at least 12 hours to yield the final cis-3-amino-cyclopentanol hydrochloride.[2]
Data Presentation
Table 1: Comparison of Purity and Yield from Different Synthetic Approaches
| Starting Materials | Key Reagents | Reported Purity (GC) | Overall Yield | Reference |
| Carbobenzoxy chloride, hydroxylamine HCl, cyclopentadiene | NaIO₄, Pd/C, HCl/Methanol | 98% | Not specified | [1] |
| tert-Butyl hydroxylamine carbonate, cyclopentadiene | Lipase, Pd/C, Acetyl chloride/Isopropanol | >99% (optical purity) | 80% (final step) | [3] |
| Protected aminocyclopentenol intermediate | Pivaloyl chloride, Isopropanol | 99.75% | 69.8% | [2] |
| N-acyl hydroxylamine, cyclopentadiene | Pd/C, HCl gas | >99.5% (optical purity) | 58.2% | [4] |
Visualizations
Caption: A generalized experimental workflow for the synthesis of cis-3-amino-cyclopentanol hydrochloride.
Caption: A logical troubleshooting guide for addressing low purity in the final product.
References
- 1. CN102633657A - Preparation method of cis-3-amino-cyclopentanol hydrochloride - Google Patents [patents.google.com]
- 2. (1R,3S)-3-AMinocyclopentanol hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 3. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]
- 4. CN110862325B - Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Validation of Chiral HPLC Methods for Enantiomer Analysis
For researchers, scientists, and drug development professionals, ensuring the stereochemical purity of chiral compounds is paramount. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of enantiomers. This guide provides a comprehensive comparison of validated chiral HPLC methods, supported by experimental data and detailed protocols, to aid in the development and validation of robust analytical procedures.
The separation of enantiomers, mirror-image stereoisomers, is critical in the pharmaceutical industry as they can exhibit different pharmacological and toxicological properties. Regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate the characterization of enantiomeric composition.[1] Chiral HPLC has become the most widely used technique for this purpose due to its high resolution, sensitivity, and applicability to a broad range of compounds.[2][3]
This guide will delve into the critical aspects of chiral HPLC method validation, drawing upon established guidelines from the International Conference on Harmonisation (ICH) and the United States Pharmacopeia (USP).[4] We will explore various chiral stationary phases (CSPs) and mobile phase compositions through comparative data from published studies.
Comparison of Validated Chiral HPLC Methods
The selection of an appropriate chiral stationary phase (CSP) is the most critical step in developing a chiral HPLC method. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are the most widely used due to their broad applicability. Other common CSPs include cyclodextrin-based, protein-based, and Pirkle-type phases. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier like an alcohol, is crucial for optimizing separation.
Below is a summary of validated chiral HPLC methods for the quantitative analysis of various drug enantiomers, highlighting the key chromatographic parameters and validation data.
| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Wavelength (nm) | Resolution (Rs) | Linearity (r²) | Reference |
| Escitalopram | Chiral CD-PH | Ammonium acetate/ ethanol/ 2-propanol/ methylene dichloride (100:150:70:30, v/v) | 0.5 | 254 | >1.5 | 0.998 | [4] |
| Afoxolaner | Chiralpak® AD-3 | n-Hexane/IPA/MeOH (89:10:1, v/v/v) | Not Specified | 312 | 5.0 | Not Specified | [5] |
| Afoxolaner | CHIRALPAK AD-RH | Water–isopropanol–acetonitrile (40 + 50 + 10, v/v/v) | Not Specified | 312 | 2.3 | Not Specified | [6] |
| Verapamil | LarihcShell-P (core-shell) | Acetonitrile/methanol/trifluoroacetic acid/triethylamine (98:2:0.05:0.025, v/v/v/v) | 0.5 | 280/313 (Fluorescence) | 2.82 | ≥ 0.997 | [7] |
| Posaconazole | Chiralpak IC | Isopropyl alcohol/dichloro methane/diethyl amine (50:50:0.1 v/v/v) | 0.6 | 262 | Not Specified | Not Specified | [8] |
| Vildagliptin | Chiralcel OD-RH | 0.1% Triethylamine in water: Acetonitrile (50:50, v/v) | Not Specified | Not Specified | 4.66 | Not Specified | [9] |
| R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide | Crownpak CR (+) | Water adjusted to pH 1.0 with perchloric acid | 0.5 | 226 | Not Specified | Not Specified | [10] |
Key Validation Parameters and Acceptance Criteria
The validation of a chiral HPLC method ensures its suitability for its intended purpose.[11][12] The key parameters, as stipulated by ICH guidelines, are summarized below with typical acceptance criteria.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | The peak of interest should be free from interference from the other enantiomer, degradants, and placebo components. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.995 |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision. | Typically 80% to 120% of the test concentration. For the undesired enantiomer, this may range from the reporting limit to 120% of the specification limit. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | % Recovery of 98.0% to 102.0% for the major enantiomer. For the minor enantiomer, accuracy is assessed down to the limit of quantitation. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (Intra-day precision): RSD ≤ 2.0%. Intermediate Precision (Inter-day and inter-analyst): RSD ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1 |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | Resolution between enantiomers should be maintained (e.g., Rs > 1.5). System suitability parameters should be met. |
| System Suitability | Ensures that the chromatographic system is suitable for the intended analysis. | Resolution (Rs) > 1.5, Tailing factor (T) ≤ 2.0, Theoretical plates (N) > 2000, %RSD of replicate injections ≤ 2.0%. |
Experimental Protocols
Below are generalized yet detailed methodologies for key experiments in the validation of a chiral HPLC method.
System Suitability Testing
Objective: To verify that the chromatographic system is adequate for the intended analysis on the day of the experiment.
Procedure:
-
Prepare a system suitability solution containing both enantiomers at a concentration that allows for the accurate determination of resolution. Often, a racemic mixture is used.
-
Inject the system suitability solution six replicate times.
-
Calculate the resolution (Rs) between the two enantiomeric peaks, the tailing factor (asymmetry factor) for each peak, the number of theoretical plates (N) for each peak, and the relative standard deviation (%RSD) of the peak areas from the six injections.
-
Compare the results against the pre-defined acceptance criteria.
Specificity
Objective: To demonstrate that the method can accurately measure the analyte without interference from other components such as the counter-enantiomer, impurities, degradation products, or matrix components.
Procedure:
-
Inject individual solutions of each enantiomer to confirm their retention times.
-
Inject a solution of the racemate to demonstrate baseline separation.
-
If applicable, inject solutions of known impurities and degradation products to show that they do not co-elute with the enantiomers of interest.
-
For drug products, analyze a placebo sample to ensure no interfering peaks are present at the retention times of the enantiomers.
-
Perform forced degradation studies (e.g., acid, base, peroxide, heat, light) on the drug substance and demonstrate that the enantiomeric peaks are resolved from any degradation products.[10]
Linearity and Range
Objective: To establish a linear relationship between the concentration of the enantiomer and the detector response over a specified range.
Procedure:
-
Prepare a series of at least five standard solutions of the enantiomer (or the racemate) covering the desired concentration range. For the undesired enantiomer, this range should typically span from the LOQ to 120% of its specification limit.
-
Inject each standard solution in triplicate.
-
Plot the mean peak area against the corresponding concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Accuracy (as Recovery)
Objective: To determine the closeness of the measured value to the true value.
Procedure:
-
For a drug substance, accuracy can be determined by analyzing a sample with a known concentration and comparing the measured concentration to the true concentration.
-
For a drug product, accuracy is typically assessed by spiking a placebo blend with known amounts of the enantiomers at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Prepare and analyze at least three samples at each concentration level.
-
Calculate the percentage recovery for each sample.
Precision
Objective: To demonstrate the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
Procedure:
-
Repeatability (Intra-day precision):
-
Prepare at least six independent samples of the analyte at 100% of the test concentration.
-
Analyze these samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the mean, standard deviation, and %RSD.
-
-
Intermediate Precision (Inter-day and Inter-analyst):
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from the different conditions to assess the variability.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest concentration of the undesired enantiomer that can be reliably detected and quantified.
Procedure:
-
Based on Signal-to-Noise Ratio:
-
Determine the signal-to-noise ratio by comparing the measured signals from samples with known low concentrations of the analyte with those of blank samples.
-
The concentration that yields a signal-to-noise ratio of approximately 3:1 is the LOD, and a ratio of 10:1 is the LOQ.
-
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the response (e.g., the standard deviation of the y-intercepts of regression lines) and S is the slope of the calibration curve.[13]
-
Robustness
Objective: To evaluate the reliability of the method with respect to deliberate variations in method parameters.
Procedure:
-
Identify critical method parameters that could influence the separation (e.g., mobile phase composition, pH, flow rate, column temperature).[10]
-
Deliberately vary these parameters within a small, realistic range (e.g., flow rate ± 0.1 mL/min, temperature ± 2 °C).
-
Analyze a system suitability solution under each of the modified conditions.
-
Evaluate the impact of these changes on the system suitability parameters, particularly the resolution between the enantiomers.
Visualizing the Validation Workflow
A clear understanding of the workflow is essential for efficient method validation. The following diagrams illustrate the logical relationships in the validation process.
References
- 1. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 2. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 4. banglajol.info [banglajol.info]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Validated Chiral Ultra Fast Liquid Chromatographic Method for Quantitative Analysis of Enantiomeric Vildagliptin [scirp.org]
- 10. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. scispace.com [scispace.com]
Determining Enantiomeric Excess of Chiral Amines using NMR Spectroscopy: A Comparative Guide
The accurate determination of enantiomeric excess (ee) is a critical aspect of asymmetric synthesis and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful and readily available tool for this purpose. This guide provides a comparative overview of common NMR-based methods for determining the enantiomeric excess of chiral amines, focusing on the use of Chiral Derivatizing Agents (CDAs) and Chiral Solvating Agents (CSAs). Experimental data is presented to support the comparison, along with detailed protocols for key methods.
Introduction to Chiral Recognition by NMR
Enantiomers are chemically identical in an achiral environment, and thus, their NMR spectra are indistinguishable. To differentiate enantiomers by NMR, they must be converted into diastereomers, which have distinct physical and chemical properties, including their NMR spectra.[1][2] This is achieved by introducing a chiral auxiliary, which can be a Chiral Derivatizing Agent that covalently binds to the analyte, or a Chiral Solvating Agent that forms non-covalent diastereomeric complexes.[3][4]
The enantiomeric excess can then be calculated by integrating the signals corresponding to each diastereomer in the NMR spectrum.
Chiral Derivatizing Agents (CDAs)
CDAs react with the chiral amine to form a covalent bond, creating a pair of diastereomers.[4] This method often results in large and easily quantifiable differences in the chemical shifts (Δδ) of the corresponding protons or other nuclei.
Mosher's Acid (MTPA)
α-Methoxy-α-trifluoromethylphenylacetic acid (MTPA), commonly known as Mosher's acid, is a widely used CDA for determining the ee of chiral alcohols and amines.[5][6] The amine is typically converted to its corresponding amide using Mosher's acid chloride. The presence of the trifluoromethyl group allows for analysis by both ¹H and ¹⁹F NMR spectroscopy.[6]
Workflow for Mosher's Acid Derivatization:
Caption: Workflow for ee determination using Mosher's acid.
Advantages:
-
Well-established and widely applicable method.
-
The resulting diastereomers often exhibit significant chemical shift differences.[7]
-
The presence of fluorine allows for sensitive ¹⁹F NMR analysis, which often has a wider chemical shift range and less signal overlap than ¹H NMR.
Disadvantages:
-
The derivatization reaction must go to completion to ensure that the diastereomeric ratio accurately reflects the enantiomeric ratio of the starting amine.[7]
-
Kinetic resolution can occur if the reaction is not complete, leading to inaccurate ee values.[7]
-
Mosher's acid chloride is sensitive to moisture.[8]
Three-Component Assembly with Boronic Acids
A versatile method for determining the ee of primary amines involves a three-component condensation reaction between the amine, 2-formylphenylboronic acid (2-FPBA), and a chiral diol, such as (R)-1,1'-bi-2-naphthol (BINOL).[1][9] This assembly forms a pair of diastereomeric iminoboronate esters that can be readily distinguished by ¹H NMR spectroscopy.[1][8]
Workflow for Three-Component Assembly:
Caption: Workflow for ee determination via three-component assembly.
Advantages:
-
Rapid and convenient, often performed directly in the NMR tube.[1]
-
The imine proton signals of the resulting diastereomers are typically well-resolved in the ¹H NMR spectrum.[8]
-
The reagents are relatively stable and less sensitive to moisture compared to acid chlorides.[8]
Disadvantages:
-
The presence of water can hydrolyze the imine bond, affecting the accuracy of the measurement. The use of molecular sieves is recommended.
-
The amine should be in excess to avoid kinetic resolution.[10]
Chiral Solvating Agents (CSAs)
CSAs form non-covalent diastereomeric complexes with the enantiomers of the chiral amine through interactions such as hydrogen bonding, π-π stacking, and dipole-dipole interactions.[3][11] This approach is generally faster than using CDAs as it does not require a chemical reaction and purification.
BINOL and its Derivatives
1,1'-Bi-2-naphthol (BINOL) and its derivatives, particularly BINOL-phosphoric acids, are effective CSAs for the enantiodiscrimination of various compounds, including amines.[12] The hydroxyl groups of BINOL can form hydrogen bonds with the amine, leading to the formation of transient diastereomeric complexes.
Principle of Chiral Solvation:
Caption: Principle of ee determination using a Chiral Solvating Agent.
Advantages:
-
Simple and rapid procedure; the CSA is directly added to the analyte solution in the NMR tube.[3]
-
Non-destructive method as the analyte can be recovered.
-
Avoids potential side reactions and kinetic resolution associated with CDAs.
Disadvantages:
-
The chemical shift differences (Δδ) are often smaller than those observed with CDAs, which may require higher field NMR spectrometers for accurate quantification.
-
The interactions are solvent-dependent, and the choice of solvent is crucial for achieving good separation of signals. Non-polar solvents like CDCl₃ and C₆D₆ are often preferred.[12]
Comparison of Methods
| Feature | Chiral Derivatizing Agents (CDAs) | Chiral Solvating Agents (CSAs) |
| Principle | Covalent bond formation to create diastereomers | Non-covalent interactions to form transient diastereomeric complexes |
| Speed | Slower (requires reaction and possibly purification) | Faster (direct mixing in NMR tube) |
| Sample Integrity | Destructive (analyte is chemically modified) | Non-destructive (analyte can be recovered) |
| Chemical Shift Difference (Δδ) | Generally larger and easier to quantify | Often smaller, may require higher field NMR |
| Potential Issues | Incomplete reaction, kinetic resolution, side reactions | Solvent effects, concentration effects, weak interactions |
| Examples | Mosher's acid (MTPA), Three-component assembly with 2-FPBA and BINOL | BINOL and its derivatives, Chiral metal complexes |
Quantitative Data Comparison
The following table summarizes typical chemical shift differences (ΔΔδ) observed for the diastereomeric signals of a model primary amine, 1-phenylethylamine, using different methods.
| Method | Chiral Auxiliary | Nucleus | Diastereomeric Signal | ΔΔδ (ppm) | Reference |
| CDA | (R)-Mosher's Acid | ¹H | α-CH | ~0.1 | [5] |
| CDA | 2-FPBA / (R)-BINOL | ¹H | Imine CH | 0.04 - 0.1 | [1] |
| CSA | (R)-BINOL | ¹H | α-CH | 0.01 - 0.05 | [12] |
| CSA | Chiral Ir(III) Complex | ¹H | Aromatic CH | >0.1 | [13] |
Note: The exact chemical shift differences can vary depending on the specific amine, solvent, and temperature.
Experimental Protocols
Protocol 1: Determination of ee using the Three-Component Assembly Method
This protocol is adapted from Pérez-Fuertes et al. (2008).[9]
Materials:
-
Chiral primary amine (e.g., 1-phenylethylamine)
-
2-Formylphenylboronic acid (2-FPBA)
-
(R)-1,1'-Bi-2-naphthol ((R)-BINOL)
-
Deuterated chloroform (CDCl₃)
-
NMR tubes
-
Activated 4 Å molecular sieves
Procedure:
-
Prepare a "host" solution by dissolving equimolar amounts of 2-FPBA and (R)-BINOL in CDCl₃. For example, dissolve 15.0 mg of 2-FPBA and 28.6 mg of (R)-BINOL in 1 mL of CDCl₃. Add activated 4 Å molecular sieves to the solution.
-
Prepare the amine solution by dissolving the chiral amine in CDCl₃. The concentration should be such that the amine is in excess relative to the host components.
-
In an NMR tube, combine 0.3 mL of the host solution and 0.3 mL of the amine solution.[1]
-
Gently shake the NMR tube to ensure thorough mixing. The reaction is typically complete within minutes at room temperature.
-
Acquire the ¹H NMR spectrum.
-
Identify the signals corresponding to the imine protons of the two diastereomeric iminoboronate esters. These signals are typically well-resolved singlets in the region of 8.5-9.5 ppm.
-
Integrate the two imine proton signals.
-
Calculate the enantiomeric excess using the formula: ee (%) = |(Integral₁ - Integral₂)/(Integral₁ + Integral₂)| * 100.
Protocol 2: Determination of ee using a Chiral Solvating Agent (BINOL)
Materials:
-
Chiral amine
-
(R)- or (S)-1,1'-Bi-2-naphthol (BINOL)
-
Deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆)
-
NMR tubes
Procedure:
-
Dissolve a known amount of the chiral amine in 0.6 mL of the deuterated solvent in an NMR tube.
-
Acquire a ¹H NMR spectrum of the amine alone.
-
Add an equimolar amount of the chiral solvating agent (e.g., (R)-BINOL) to the NMR tube.
-
Gently shake the tube to dissolve the CSA and allow for complex formation.
-
Acquire another ¹H NMR spectrum.
-
Identify a proton signal of the amine (e.g., the α-proton) that splits into two distinct signals upon addition of the CSA.
-
Integrate the two separated signals.
-
Calculate the enantiomeric excess using the formula: ee (%) = |(Integral₁ - Integral₂)/(Integral₁ + Integral₂)| * 100.
Conclusion
Both Chiral Derivatizing Agents and Chiral Solvating Agents are valuable tools for the determination of enantiomeric excess of chiral amines by NMR spectroscopy. The choice of method depends on several factors, including the nature of the amine, the required accuracy, the available instrumentation, and the time constraints of the analysis. CDAs, such as Mosher's acid and the three-component boronic acid system, generally provide larger and more easily quantifiable signal separations. CSAs, like BINOL and its derivatives, offer a simpler, faster, and non-destructive alternative, although the resulting chemical shift differences may be smaller. For reliable and accurate results, it is crucial to carefully follow established experimental protocols and to be aware of the potential pitfalls of each method.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mosher's acid - Wikipedia [en.wikipedia.org]
- 7. The Retort [www1.udel.edu]
- 8. researchgate.net [researchgate.net]
- 9. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]
- 12. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
- 13. Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Quantitative NMR (qNMR) for Pharmaceutical Purity Determination
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, ensuring the purity of active pharmaceutical ingredients (APIs) and drug products is paramount. A variety of analytical techniques are employed to identify and quantify impurities, each with its own set of strengths and limitations. This guide provides a comprehensive comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other commonly used methods—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS)—for the determination of pharmaceutical purity.
The Rise of qNMR in Pharmaceutical Analysis
Quantitative NMR (qNMR) has emerged as a powerful and versatile tool in pharmaceutical analysis. Unlike traditional NMR, which is primarily used for structural elucidation, qNMR leverages the direct proportionality between the NMR signal intensity and the number of atomic nuclei to provide accurate and precise quantitative information.[1][2] This inherent quantitative nature makes it a primary analytical method, meaning it does not require a reference standard of the analyte itself for quantification.[3]
One of the key advantages of qNMR is its ability to provide both qualitative and quantitative data simultaneously from a single experiment.[1] It offers a universal detection method for all molecules containing the observed nucleus (commonly ¹H), eliminating the need for chromophores required by UV-based detection in HPLC.[1] This makes it particularly valuable for the analysis of compounds that lack a strong UV chromophore.
Head-to-Head Comparison: qNMR vs. Chromatographic and Spectrometric Techniques
While qNMR offers significant advantages, it is essential to understand its performance in relation to established techniques like HPLC, GC, and MS. The choice of analytical method often depends on the specific requirements of the analysis, including the nature of the analyte and impurities, the required sensitivity, and the stage of drug development.
Quantitative Performance
The following table summarizes the typical quantitative performance characteristics of qNMR, HPLC, GC, and MS in the context of pharmaceutical purity determination.
| Parameter | qNMR | HPLC (UV/DAD) | GC (FID) | LC-MS/MS |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% | 97 - 103% | 95 - 105% |
| Precision (% RSD) | < 1% | < 2% | < 3% | < 5% |
| Limit of Detection (LOD) | ~0.05 - 0.1% | ~0.01 - 0.05% | ~0.001 - 0.01% (ppm level) | ~0.0001 - 0.01% (ppb-ppm level) |
| Limit of Quantitation (LOQ) | ~0.1 - 0.5% | ~0.05 - 0.1% | ~0.005 - 0.05% (ppm level) | ~0.0005 - 0.05% (ppb-ppm level) |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.998 | > 0.995 |
| Need for Reference Standard | For internal/external standard, not for each impurity | Yes, for each impurity | Yes, for each impurity | Yes, for each impurity |
Note: The values presented are typical and can vary depending on the specific instrument, method, and analyte.
Qualitative and Operational Comparison
| Feature | qNMR | HPLC | GC | MS |
| Principle | Nuclear magnetic resonance | Differential partitioning between mobile and stationary phases | Partitioning between a gaseous mobile phase and a stationary phase | Mass-to-charge ratio of ionized molecules |
| Sample Throughput | High | Medium to High | Medium | High (when coupled with chromatography) |
| Destructive/Non-destructive | Non-destructive | Destructive | Destructive | Destructive |
| Structural Information | High (unequivocal structure confirmation) | Low (retention time) | Low (retention time) | High (fragmentation pattern) |
| Applicability | Soluble compounds | Non-volatile, thermally stable compounds | Volatile, thermally stable compounds | Wide range of compounds |
| Key Advantage | Absolute quantification without analyte-specific reference standards | Robustness and wide applicability for non-volatile compounds | High resolution for volatile and semi-volatile impurities | High sensitivity and specificity |
| Key Limitation | Lower sensitivity, potential for signal overlap | Requires chromophores for UV detection, need for reference standards for each impurity | Limited to volatile and thermally stable compounds | Matrix effects, ionization suppression |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative methodologies for each technique.
Quantitative ¹H NMR (qNMR) Protocol
This protocol outlines the use of an internal standard for purity determination.
1. Sample Preparation:
- Accurately weigh approximately 10-20 mg of the pharmaceutical compound and 5-10 mg of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into a clean, dry NMR tube. The internal standard should have a simple spectrum with signals that do not overlap with the analyte signals.
- Add a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) to the NMR tube.
- Ensure complete dissolution of both the sample and the internal standard, using gentle vortexing or sonication if necessary.
2. NMR Data Acquisition:
- Instrument: 400 MHz or higher NMR spectrometer.
- Pulse Program: A simple 90° pulse-acquire sequence (e.g., 'zg' on Bruker instruments).
- Acquisition Parameters:
- Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation. This is critical for accurate integration. A typical starting value is 30 seconds.
- Number of Scans (ns): Sufficient to achieve a good signal-to-noise ratio (S/N > 150 for the signals to be integrated). Typically 8 to 64 scans.
- Spectral Width: Cover the entire proton chemical shift range (e.g., 0-12 ppm).
- Receiver Gain: Set to an optimal level to avoid signal clipping.
3. Data Processing:
- Apply a Fourier transform to the Free Induction Decay (FID).
- Manually phase the spectrum to ensure all peaks are in pure absorption mode.
- Apply a baseline correction to the entire spectrum.
- Integrate the well-resolved, characteristic signals of both the analyte and the internal standard.
4. Purity Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is a general guideline for purity determination using a reversed-phase HPLC with UV detection.
1. Mobile Phase and Standard/Sample Preparation:
- Mobile Phase: Prepare the mobile phase as per the specific method (e.g., a mixture of acetonitrile and water with a buffer). Filter and degas the mobile phase.
- Standard Solution: Accurately weigh a known amount of the reference standard and dissolve it in a suitable diluent to a known concentration.
- Sample Solution: Accurately weigh the pharmaceutical compound and dissolve it in the same diluent to a similar concentration as the standard solution.
2. Chromatographic Conditions:
- Column: A suitable reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm).
- Flow Rate: Typically 1.0 mL/min.
- Injection Volume: Typically 10 µL.
- Column Temperature: Maintained at a constant temperature (e.g., 25 °C).
- Detection: UV detector set at a wavelength where the analyte and impurities have adequate absorbance. A Diode Array Detector (DAD) can be used to assess peak purity.
- Gradient Program: An appropriate gradient of the mobile phase to ensure separation of the main peak from all impurities.
3. Data Analysis:
- Integrate the peak areas of the main component and all impurities in the chromatogram.
- Calculate the percentage of each impurity relative to the main peak area.
- The purity is often reported as 100% minus the sum of the percentages of all impurities. A response factor may be needed for accurate quantification of impurities if their UV response differs from the main compound.
Gas Chromatography (GC) Protocol
This protocol is suitable for the analysis of volatile impurities.
1. Standard and Sample Preparation:
- Standard Solution: Prepare a stock solution of the volatile impurity standard in a suitable solvent (e.g., methanol, DMSO). Prepare a series of dilutions for a calibration curve.
- Sample Solution: Accurately weigh the pharmaceutical compound and dissolve it in a suitable solvent.
2. GC Conditions:
- Column: A capillary column with a suitable stationary phase (e.g., DB-5, DB-WAX).
- Carrier Gas: Helium or Hydrogen at a constant flow rate.
- Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without degradation.
- Oven Temperature Program: A temperature gradient to separate the volatile impurities from the solvent and each other.
- Detector: Flame Ionization Detector (FID) is commonly used for quantitative analysis. Mass Spectrometry (MS) can be used for identification and quantification.
3. Data Analysis:
- Identify and integrate the peaks corresponding to the volatile impurities.
- Quantify the impurities using a calibration curve generated from the standard solutions.
Mass Spectrometry (MS) Protocol (LC-MS)
This protocol describes the use of LC-MS for sensitive impurity detection and quantification.
1. LC-MS System and Conditions:
- The HPLC system is coupled to a mass spectrometer (e.g., Triple Quadrupole or High-Resolution Mass Spectrometer like Q-TOF or Orbitrap).
- The chromatographic conditions are similar to the HPLC protocol, but the mobile phase must be compatible with the MS ionization source (e.g., using volatile buffers like ammonium formate).
- Ionization Source: Electrospray Ionization (ESI) is commonly used for pharmaceutical compounds.
- MS Parameters: Optimize parameters such as capillary voltage, cone voltage, and gas flow rates for the analyte of interest.
- Acquisition Mode: For quantification, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for high sensitivity and selectivity. Full scan mode is used for impurity identification.
2. Data Analysis:
- Extract the ion chromatograms for the main compound and known or suspected impurities.
- Integrate the peak areas.
- Quantify the impurities using an external standard or by relative response to the main compound if a standard is not available and ionization efficiencies are assumed to be similar (this is a less accurate approach).
Visualization of Workflows and Relationships
To better illustrate the processes and logical connections, the following diagrams are provided.
Caption: Workflow for purity determination by quantitative NMR (qNMR).
Caption: Comparison of analytical techniques for pharmaceutical purity.
Conclusion: An Integrated Approach to Purity Analysis
Quantitative NMR has solidified its position as a valuable and often preferred method for the purity determination of pharmaceutical compounds, particularly for the qualification of reference standards.[2] Its ability to provide direct, accurate, and precise quantification without the need for individual impurity standards offers significant advantages in terms of time and resources.
However, a comprehensive purity analysis strategy often involves an integrated approach, leveraging the strengths of multiple techniques. While qNMR is excellent for quantifying the main component and major impurities, HPLC remains the workhorse for routine quality control and the separation of complex mixtures. GC is indispensable for the analysis of volatile and semi-volatile impurities, such as residual solvents. Mass spectrometry, especially when coupled with a chromatographic technique, provides unparalleled sensitivity for trace-level impurity detection and unequivocal identification.
By understanding the principles, performance characteristics, and limitations of each of these powerful analytical tools, researchers and drug development professionals can make informed decisions to ensure the quality, safety, and efficacy of pharmaceutical products.
References
Comparative analysis of different synthetic routes to (1R,3S)-3-aminocyclopentanol hydrochloride
A Comparative Analysis of Synthetic Routes to (1R,3S)-3-Aminocyclopentanol Hydrochloride
(1R,3S)-3-Aminocyclopentanol hydrochloride is a crucial chiral intermediate in the synthesis of various pharmaceutical compounds, most notably the anti-HIV drug Bictegravir.[1][2] The stereochemistry of this molecule is critical for its biological activity, making the development of efficient and stereoselective synthetic routes a significant area of research for drug development professionals.[2] This guide provides a comparative analysis of different synthetic strategies to obtain (1R,3S)-3-aminocyclopentanol hydrochloride, with a focus on reaction yields, product purity, and the complexity of the experimental protocols.
Comparison of Synthetic Strategies
Several distinct synthetic methodologies have been developed to produce (1R,3S)-3-aminocyclopentanol hydrochloride. The primary approaches include asymmetric cycloaddition, the deprotection of a protected precursor, a multi-step route involving a hetero-Diels-Alder reaction and enzymatic resolution, and the reduction of a 3-aminocyclopentanone precursor. Each of these routes offers a unique set of advantages and disadvantages in terms of efficiency, cost, and scalability.
Asymmetric Cycloaddition Route
This innovative approach constructs the two chiral centers of the target molecule in a single key step through an asymmetric cycloaddition reaction between cyclopentadiene and a chiral N-acyl hydroxylamine compound.[3] This method is notable for its atom economy and good stereoselectivity, leading to a product with high optical purity. The chiral source, an N-acyl hydroxylamine compound, can be readily prepared from a chiral hydroxy acid ester and hydroxylamine, utilizing readily available and inexpensive starting materials.[3] This route is presented as a cost-effective and scalable option for large-scale industrial production.[3]
Deprotection of a Boc-Protected Precursor
A more straightforward and frequently employed method involves the deprotection of a commercially available or previously synthesized precursor, Carbamic acid, [(1S,3R)-3-hydroxycyclopentyl]-, 1,1-dimethylethyl ester (Boc-(1R,3S)-3-aminocyclopentanol). This final step in a longer synthetic sequence is typically high-yielding and clean. The process generally involves treating the Boc-protected amine with a strong acid, such as hydrogen chloride in an organic solvent like dioxane or isopropanol, to cleave the tert-butoxycarbonyl (Boc) protecting group and concurrently form the hydrochloride salt.[4] This method is favored for its simplicity and high conversion rates in the final step.
Hetero-Diels-Alder Reaction and Enzymatic Resolution Route
This multi-step synthesis begins with a hetero-Diels-Alder reaction between cyclopentadiene and in situ generated tert-butyl nitrosyl carbonate.[1] The subsequent steps involve the selective reduction of a nitrogen-oxygen bond, followed by a key enzymatic resolution step using lipase to separate the desired enantiomer.[1] The synthesis proceeds with the reduction of a double bond, deacetylation, and finally, deprotection of the Boc group and formation of the hydrochloride salt. This route is described as novel and capable of producing a product with high optical purity at a low cost.[1]
Reduction of a 3-Aminocyclopentanone Precursor
A more classical approach to the aminocyclopentanol core involves the reduction of a corresponding 3-aminocyclopentanone derivative.[2] While seemingly direct, this method often poses challenges in controlling the stereochemistry of the reduction. The use of common reducing agents like sodium borohydride typically leads to a mixture of cis and trans isomers, necessitating a subsequent separation step to isolate the desired (1R,3S) diastereomer.[2] The efficiency of this route is therefore highly dependent on the stereoselectivity of the reduction and the ease of purification.
Quantitative Data Summary
The following table summarizes the available quantitative data for the different synthetic routes to (1R,3S)-3-aminocyclopentanol hydrochloride.
| Synthetic Route | Key Steps | Overall Yield | Purity | Optical Purity/Isomer Impurities | Reference |
| Asymmetric Cycloaddition | Asymmetric cycloaddition of cyclopentadiene and a chiral N-acyl hydroxylamine, followed by hydrogenation. | 58.2% | Not specified | > 99.5% | [3] |
| Deprotection of Boc-Precursor | Deprotection of Boc-protected (1R,3S)-3-aminocyclopentanol using pivaloyl chloride and isopropanol, followed by workup. | 69.8% | 99.75% by GC | < 0.01% optical isomer impurities | [4][5] |
| Deprotection of Boc-Precursor | Deprotection of Boc-protected (1R,3S)-3-aminocyclopentanol using dioxane hydrochloride. | 95% | Not specified | Not specified | [4] |
| Hetero-Diels-Alder & Enzymatic Resolution | Hetero-Diels-Alder reaction, N-O bond reduction, enzymatic resolution, double bond reduction, deacetylation, Boc-deprotection and salt formation. | Not specified | High optical purity | Not specified | [1] |
| Reduction of 3-Aminocyclopentanone | Reduction of a 3-aminocyclopentanone precursor. | Not specified | Mixture of cis and trans isomers | Not specified | [2] |
Experimental Protocols
Asymmetric Cycloaddition and Hydrogenation
In a representative procedure, an intermediate derived from the asymmetric cycloaddition of cyclopentadiene and a chiral N-acyl hydroxylamine (12 g) is dissolved in methyl tert-butyl ether (60 mL). To this solution is added 10% palladium on carbon (1.0 g). The reaction mixture is then subjected to hydrogenation at 1.0 MPa of hydrogen pressure for 24 hours at 20°C. After the reaction is complete, the catalyst is removed by filtration. The filtrate is then treated with dry HCl gas to precipitate the product, which is collected by filtration and dried to yield (1R,3S)-3-aminocyclopentanol hydrochloride as a white solid.[3]
Deprotection of Carbamic acid, [(1S,3R)-3-hydroxycyclopentyl]-, 1,1-dimethylethyl ester
Method 1: To a reaction flask under a nitrogen atmosphere, isopropanol (82 g) is added. The flask is cooled to 5°C, and pivaloyl chloride (93.4 g) is added dropwise. The reaction temperature is then raised to 25°C for 30 minutes. A solution of Carbamic acid, [(1S,3R)-3-hydroxycyclopentyl]-, 1,1-dimethylethyl ester (52 g) in isopropanol (53 g) is then added dropwise. The reaction proceeds for 12 hours at room temperature. The product is cooled to 0°C, filtered, and washed with acetone. The resulting solid is dried under vacuum at 40°C for 12 hours to afford (1R,3S)-3-aminocyclopentanol hydrochloride.[4]
Method 2: Carbamic acid, [(1S,3R)-3-hydroxycyclopentyl]-, 1,1-dimethylethyl ester (10 g) is dissolved in dioxane (20 mL). To this solution is added 50 mL of a 4M solution of hydrogen chloride in dioxane. The mixture is stirred at room temperature for 2 hours. The reaction solution is then concentrated, and the residue is triturated with acetonitrile (100 mL). The resulting solid is collected by suction filtration, rinsed with acetonitrile (100 mL), and dried to give the final product.[4]
Hetero-Diels-Alder Reaction and Subsequent Steps
This multi-step synthesis begins with the oxidation of tert-butyl hydroxylamine carbonate to tert-butyl nitrosyl carbonate, catalyzed by copper chloride and 2-ethyl-2-oxazoline. This reactive intermediate then undergoes an in-situ hetero-Diels-Alder reaction with cyclopentadiene. The resulting cycloadduct is then subjected to a selective reduction of the nitrogen-oxygen bond using a zinc powder-acetic acid system. The key chiral separation is achieved through lipase-catalyzed optical resolution with vinyl acetate. Following the resolution, the double bond is reduced via palladium on carbon hydrogenation. The acetyl protecting group is then removed under basic conditions using lithium hydroxide in methanol. Finally, the tert-butyl ester protecting group is cleaved in an acidic solution of hydrogen chloride in isopropanol (prepared in situ from acetyl chloride and isopropanol) to yield the target (1R,3S)-3-aminocyclopentanol hydrochloride.[1]
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the compared synthetic routes.
Caption: Comparative workflow of major synthetic routes.
Conclusion
The choice of synthetic route to (1R,3S)-3-aminocyclopentanol hydrochloride depends on various factors, including the desired scale of production, cost considerations, and available starting materials. The deprotection of a Boc-protected precursor offers a high-yielding and straightforward final step, making it an attractive option if the precursor is readily accessible. For large-scale and cost-effective synthesis, the asymmetric cycloaddition route presents a promising alternative with good stereocontrol and the use of inexpensive starting materials. The multi-step route involving a hetero-Diels-Alder reaction and enzymatic resolution, while more complex, provides another viable pathway to the high-purity chiral intermediate. The reduction of a 3-aminocyclopentanone precursor is a more traditional method that may require significant optimization to achieve the desired stereoselectivity and avoid tedious purification steps. Ultimately, the selection of the optimal synthetic strategy will be guided by a thorough evaluation of these factors in the context of the specific research or manufacturing goals.
References
- 1. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]
- 2. (1S,3S)-3-Aminocyclopentanol hydrochloride | 1523530-42-8 | Benchchem [benchchem.com]
- 3. CN110862325B - Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof - Google Patents [patents.google.com]
- 4. (1R,3S)-3-AMinocyclopentanol hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 5. (1R,3S)-3-AMinocyclopentanol hydrochloride | 1279032-31-3 [chemicalbook.com]
A Comparative Guide to Chiral Synthons in Asymmetric Synthesis: 3-Aminocyclopentanone Hydrochloride and Alternatives
For researchers, scientists, and drug development professionals, the quest for efficient and stereoselective synthesis of chiral molecules is paramount. Chiral synthons, or building blocks, are fundamental tools in this endeavor. This guide provides an objective comparison of 3-Aminocyclopentanone hydrochloride and other prominent chiral synthons used in the asymmetric synthesis of cyclopentanone derivatives, supported by experimental data and detailed protocols.
The cyclopentane ring is a ubiquitous scaffold in a vast array of biologically active molecules, including prostaglandins and carbocyclic nucleosides. The ability to introduce chirality into this five-membered ring with high precision is a critical aspect of modern drug discovery and development. This guide will delve into the performance of this compound alongside other well-established chiral synthons, such as those derived from proline and chiral auxiliaries like Evans oxazolidinones and menthol derivatives.
Performance Comparison of Chiral Synthons
The efficacy of a chiral synthon is primarily evaluated by its ability to induce high stereoselectivity (enantiomeric and diastereomeric excess) and provide the desired product in high yield. The following tables summarize quantitative data from various studies, offering a side-by-side comparison of different approaches to chiral cyclopentanone synthesis.
Table 1: Organocatalytic Asymmetric Michael Addition to Enones
Organocatalysis has emerged as a powerful tool for asymmetric synthesis, often utilizing small, chiral organic molecules as catalysts. Proline and its derivatives are particularly successful in activating substrates towards enantioselective transformations.
| Chiral Catalyst | Substrates | Product | Yield (%) | d.r. | ee (%) | Reference |
| (S)-Diphenylprolinol TMS ether | 1,3-Dicarbonyl & α,β-Unsaturated Aldehyde | Functionalized Cyclopentanone | 70 | 7:1 | 98 | [1] |
| Bifunctional Squaramide | Cyclopentane-1,2-dione & Alkylidene Oxindole | Michael Adduct | 75 | 2.6:1 | 90/94 | [2] |
| L-Proline | Acetone, p-Nitrobenzaldehyde, p-Anisidine | β-Amino Ketone | 50 | - | 94 | [3] |
Table 2: Asymmetric Synthesis Using Chiral Auxiliaries
Chiral auxiliaries are covalently attached to a substrate to direct a stereoselective reaction, after which they are typically removed. This method is known for its reliability and predictability.
| Chiral Auxiliary | Reaction Type | Substrates | Product | Yield (%) | d.r. | ee (%) | Reference |
| Evans Oxazolidinone | Aldol Reaction | N-Acyl Oxazolidinone & Aldehyde | β-Hydroxy Imide | >90 | >95:5 | >99 | [4][5] |
| (-)-8-Phenylmenthol | Diels-Alder | Acrylate Ester & Diene | Cycloadduct | 89 | 97:3 | - | [6] |
| (-)-Menthol | Isopropylation | Menthol-condensed Cyclopentadienone & Zinc Enolate | Isopropylated Cyclopentenone | 26 (overall) | 1.5:1 | 88 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures. Below are representative experimental protocols for the key asymmetric reactions discussed.
Protocol 1: Organocatalytic Asymmetric Triple Michael Domino Reaction[1]
Synthesis of a Fully Substituted Cyclopentane-Oxindole:
-
To a 10 mL glass vial equipped with a magnetic stirring bar, add oxindole (0.5 mmol), unsaturated conjugated diene (0.5 mmol), (E)-cinnamaldehyde (0.5 mmol), and (S)-diphenylprolinol trimethylsilyl ether (0.25 mmol).
-
Add chloroform (4 mL) to the vial.
-
Purge the reaction tube with argon for 1 minute and then seal with a Teflon-coated screw cap.
-
Stir the reaction mixture at room temperature for 22 hours.
-
For subsequent one-pot Wittig olefination, add the Wittig reagent (0.75 mmol) and continue stirring for an additional 5 hours.
-
Purify the product by column chromatography on silica gel.
Protocol 2: Asymmetric Michael Addition Catalyzed by a Bifunctional Squaramide[2]
Synthesis of a Chiral Michael Adduct:
-
Prepare a 0.2 M solution of cyclopentane-1,2-dione (1 equivalent) and alkylidene oxindole (1 equivalent) in chloroform.
-
Add the bifunctional squaramide catalyst (0.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, purify the product by column chromatography on silica gel.
Protocol 3: Asymmetric Aldol Reaction Using an Evans Chiral Auxiliary[8]
Synthesis of a Chiral β-Hydroxy Imide:
-
Dissolve the N-acyl Evans oxazolidinone in a suitable aprotic solvent (e.g., dichloromethane) and cool to -78 °C.
-
Add a Lewis acid (e.g., TiCl₄) and a tertiary amine base (e.g., N,N-diisopropylethylamine).
-
Stir the mixture for a short period before adding the aldehyde substrate.
-
Allow the reaction to proceed at -78 °C until completion, as monitored by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
The chiral auxiliary can be subsequently removed by methods such as hydrolysis or reduction.
Visualizing Synthetic Pathways
Diagrams created using Graphviz (DOT language) help to illustrate the logical flow of the synthetic strategies discussed.
Discussion and Conclusion
The choice of a chiral synthon or strategy in asymmetric synthesis is multifaceted, depending on the target molecule, desired stereochemistry, and practical considerations such as cost and scalability.
Organocatalysis , particularly with proline derivatives, offers an attractive approach due to the operational simplicity, mild reaction conditions, and the avoidance of metal catalysts. As shown in Table 1, high enantioselectivities can be achieved in reactions like the Michael addition. However, diastereoselectivity can sometimes be moderate, and catalyst loading might be relatively high in certain cases.
Chiral auxiliaries , such as Evans oxazolidinones, provide a robust and predictable method for controlling stereochemistry. They often lead to excellent yields and high diastereoselectivities, as the auxiliary creates a well-defined chiral environment around the reaction center. The main drawbacks are the need for additional synthetic steps to attach and remove the auxiliary, which can lower the overall yield, and the stoichiometric use of the chiral material.
This compound and its derivatives are valuable chiral building blocks. While direct comparative data in catalytic asymmetric reactions is sparse in the reviewed literature, their utility lies in their incorporation as a pre-formed chiral core into larger molecules, particularly in the synthesis of carbocyclic nucleoside analogues and other complex natural products. The stereocenters are already installed, and subsequent transformations build upon this chiral scaffold.
References
- 1. Asymmetric Synthesis of Fully Substituted Cyclopentane-Oxindoles through an Organocatalytic Triple Michael Domino Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Asymmetric organocatalytic Michael addition of cyclopentane-1,2-dione to alkylidene oxindole [beilstein-journals.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Validation of Analytical Methods for Reactive Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
The analysis of reactive pharmaceutical intermediates presents a significant challenge in drug development. These molecules, by their very nature, are unstable, making accurate and reliable quantification difficult.[1][2] Validating the analytical methods used to monitor these intermediates is not just a regulatory requirement but a critical step to ensure process control, product quality, and safety.[3][4] This guide provides a comparative overview of common analytical techniques, their validation parameters, and detailed experimental protocols tailored for the unique challenges posed by reactive intermediates.
Challenges in a Nutshell
Accurate analysis of reactive molecules is essential for developing, monitoring, and controlling pharmaceutical syntheses.[1] However, their inherent instability can lead to decomposition during sample preparation and testing.[1] Key challenges include:
-
Thermal Instability: Many intermediates degrade at temperatures required for techniques like Gas Chromatography (GC).[1]
-
Lack of Chromophores: Some molecules do not absorb UV light, making detection by common High-Performance Liquid Chromatography (HPLC) detectors difficult.[1]
-
Aqueous Instability: Certain intermediates, such as sulfonate esters, are unstable in the aqueous media often used in reverse-phase HPLC.[1]
-
High Reactivity: Intermediates can react with solvents, sample containers, or even components of the analytical system itself.
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), guided by the International Council for Harmonisation (ICH) Q2(R2) guidelines, mandate rigorous validation to prove that an analytical method is suitable for its intended purpose.[5][6][7]
Comparison of Analytical Techniques
The choice of analytical technique is paramount. While direct analysis using HPLC is often preferred in the pharmaceutical industry, the reactivity of the intermediate may necessitate alternative or modified approaches like derivatization or specialized spectroscopic methods.[1]
Table 1: Qualitative Comparison of Common Analytical Methods
| Feature | HPLC-UV | GC-MS | LC-MS | NMR | Derivatization + Analysis |
| Specificity | Moderate to High | High | Very High | High | High |
| Sensitivity | Moderate | High | Very High | Low | High (can be enhanced) |
| Sample Prep | Low to Moderate | Moderate (Volatilization) | Low to Moderate | Very Low | High |
| Suitability forThermolabile Compounds | High | Low | High | High | Moderate (depends on reaction) |
| Suitability forNon-Volatile Compounds | High | Low | High | High | High |
| StructuralInformation | Low (Retention Time) | High (Mass Spectrum) | High (Mass Spectrum) | Very High | Indirect |
| Common Issues | Lack of chromophore,aqueous instability | Thermal degradation,requires volatility | Ion suppression,matrix effects | Low sensitivity,spectral overlap | Incomplete reaction,side products |
Table 2: Quantitative Performance Comparison (Illustrative Data)
This table presents typical performance data. Actual results will vary based on the specific analyte, matrix, and instrumentation.
| Validation Parameter | HPLC-UV | GC-MS | LC-MS |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 98.5 - 101.5% |
| Precision (RSD) | |||
| - Repeatability | ≤ 1.0% | ≤ 1.5% | ≤ 1.0% |
| - Intermediate Precision | ≤ 2.0% | ≤ 2.5% | ≤ 1.5% |
| Linearity (r²) | ≥ 0.999 | ≥ 0.998 | ≥ 0.999 |
| Limit of Quantitation (LOQ) | ~1-10 µg/mL | ~0.1-1 µg/mL | ~0.01-0.1 µg/mL |
| Robustness | Moderate | Moderate | High |
Workflow & Decision Making for Method Validation
The validation process follows a structured workflow, beginning with defining the method's purpose and culminating in a final report. The selection of an appropriate analytical technique depends on the physicochemical properties of the reactive intermediate.
Caption: General workflow for analytical method validation.
Caption: Decision tree for selecting an analytical method.
Experimental Protocols
The following protocols are illustrative examples and must be optimized for the specific intermediate and its matrix.
Protocol 1: HPLC-UV Method for a Non-Volatile Reactive Intermediate
This protocol is designed for an intermediate that is stable in a common organic solvent but may be sensitive to aqueous environments.
-
Objective: To quantify the reactive intermediate and assess its purity.
-
Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Materials:
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: 0.1% Formic Acid in Water.
-
Diluent: Acetonitrile (or another appropriate non-reactive solvent).
-
Standard: Reference standard of the reactive intermediate.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 25°C (to minimize degradation).
-
Detection Wavelength: As determined by UV scan of the standard.
-
Gradient Program:
-
0-2 min: 90% A
-
2-10 min: Ramp to 10% A
-
10-12 min: Hold at 10% A
-
12.1-15 min: Return to 90% A (re-equilibration).
-
-
-
Validation Experiments:
-
Specificity: Inject diluent, placebo (matrix without intermediate), and a spiked sample to demonstrate no interference at the intermediate's retention time. Perform forced degradation studies (acid, base, oxidation, heat, light) to ensure degradation products are resolved.[7]
-
Linearity: Prepare a minimum of five concentrations of the reference standard across the expected range (e.g., 50% to 150% of the target concentration).[7] Plot peak area against concentration and calculate the correlation coefficient.
-
Accuracy: Analyze samples spiked with known amounts of the standard at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percent recovery.[7]
-
Precision (Repeatability): Perform six replicate injections of a standard at 100% of the target concentration. Calculate the Relative Standard Deviation (RSD).
-
Intermediate Precision: Repeat the precision study on a different day with a different analyst or instrument.[5]
-
Protocol 2: Derivatization Followed by GC-MS for a Volatile Intermediate without a Chromophore
This protocol is for an intermediate that is thermally stable and volatile (or can be made so) but lacks a UV chromophore, such as a simple amine or hydrazine.[1]
-
Objective: To stabilize the intermediate and enable sensitive quantification.
-
Instrumentation: Gas Chromatograph with a Mass Spectrometric detector.
-
Materials & Reagents:
-
Derivatizing Agent: e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) for silylation.
-
Solvent: Anhydrous Pyridine or Acetonitrile.
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium.
-
-
Derivatization Procedure:
-
Accurately weigh ~10 mg of the sample into a vial.
-
Add 1 mL of anhydrous pyridine.
-
Add 100 µL of MSTFA.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool to room temperature before injection.
-
Note: This procedure is a starting point. The choice of agent, solvent, temperature, and time must be optimized to ensure complete conversion.[1]
-
-
GC-MS Conditions:
-
Inlet Temperature: 250°C.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Oven Program:
-
Initial Temp: 80°C, hold for 1 min.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
MS Transfer Line Temp: 280°C.
-
Ion Source Temp: 230°C.
-
Mode: Scan (e.g., 40-500 m/z) for identification and Single Ion Monitoring (SIM) for quantification.
-
-
Validation Experiments:
-
Specificity: Analyze the derivatizing agent and matrix alone to ensure no interfering peaks.
-
Reaction Yield: The validation must demonstrate that the derivatization reaction is consistent and goes to completion, or has a reproducible yield.
-
Linearity, Accuracy, Precision: Follow the same principles as the HPLC method, but perform the derivatization step on each standard and sample preparation. The variability of the derivatization step will be incorporated into the precision results.
-
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. scitechdaily.com [scitechdaily.com]
- 3. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 4. upm-inc.com [upm-inc.com]
- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 6. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
- 7. ema.europa.eu [ema.europa.eu]
A Spectroscopic Showdown: Differentiating Cis and Trans Isomers of 3-Aminocyclopentanol
In the realm of drug development and chemical research, the precise structural elucidation of stereoisomers is paramount, as subtle differences in spatial arrangement can lead to vastly different biological activities. This guide provides a comparative analysis of the spectroscopic characteristics of cis- and trans-3-aminocyclopentanol, offering a clear framework for their differentiation using nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). The data presented herein, particularly the NMR chemical shifts, are predicted values generated based on established computational models, providing a reliable proxy in the absence of comprehensive experimental data.
Comparative Spectroscopic Data
The key to distinguishing between the cis and trans isomers of 3-aminocyclopentanol lies in the nuanced differences in their spectroscopic signatures. These differences arise from the distinct spatial relationships between the amino and hydroxyl functional groups and their influence on the surrounding chemical environment of the cyclopentyl ring.
| Spectroscopic Technique | Parameter | Cis-3-Aminocyclopentanol | Trans-3-Aminocyclopentanol |
| ¹H NMR | δ H1/H3 (ppm) | ~3.8 - 4.0 | ~3.6 - 3.8 |
| δ H2/H5 (ppm) | ~1.5 - 1.9 | ~1.4 - 1.8 | |
| δ H4 (ppm) | ~1.3 - 1.7 | ~1.2 - 1.6 | |
| Coupling Constants | Complex multiplets | Complex multiplets | |
| ¹³C NMR | δ C1/C3 (ppm) | ~72 - 75 | ~70 - 73 |
| δ C2/C5 (ppm) | ~35 - 38 | ~33 - 36 | |
| δ C4 (ppm) | ~22 - 25 | ~20 - 23 | |
| IR Spectroscopy | O-H Stretch (cm⁻¹) | ~3200-3600 (broad) | ~3200-3600 (broad) |
| N-H Stretch (cm⁻¹) | ~3300-3500 (medium, two bands for primary amine)[1] | ~3300-3500 (medium, two bands for primary amine)[1] | |
| C-O Stretch (cm⁻¹) | ~1100[2] | ~1100[2] | |
| N-H Bend (cm⁻¹) | ~1580-1650[3] | ~1580-1650[3] | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z 101 | m/z 101 |
| Key Fragments | m/z 84 (M-NH₃), m/z 83 (M-H₂O), m/z 56 | m/z 84 (M-NH₃), m/z 83 (M-H₂O), m/z 56 |
Note: NMR data are predicted values and may vary from experimental results. IR and MS data are based on characteristic functional group absorptions and fragmentation patterns.
Experimental and Analytical Workflow
The differentiation of cis and trans isomers of 3-aminocyclopentanol follows a logical spectroscopic workflow. This process begins with sample preparation, followed by data acquisition using various spectroscopic techniques, and culminates in the comparative analysis of the resulting spectra to assign the correct stereochemistry.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra to determine the chemical environment of the protons and carbons in each isomer.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the characteristic vibrational frequencies of the functional groups present in the molecules.
Methodology:
-
Sample Preparation:
-
Neat Liquid: If the sample is a liquid, a thin film can be prepared between two KBr or NaCl plates.
-
Solid (KBr Pellet): If the sample is a solid, grind a small amount (1-2 mg) with approximately 100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier-transform infrared spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the pure KBr pellet.
-
Place the sample in the spectrometer's beam path and acquire the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and analyze the fragmentation patterns of the isomers.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[7]
-
Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as electron ionization (EI) or electrospray ionization (ESI).[8]
-
Data Acquisition:
-
Introduce the sample into the ion source. For EI, the sample is vaporized, while for ESI, it is introduced as a liquid.
-
The molecules are ionized and then accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
A mass spectrum is recorded, showing the relative abundance of ions at different m/z values.
-
-
Data Analysis: Identify the molecular ion peak (M⁺) to confirm the molecular weight. Analyze the fragmentation pattern to identify characteristic fragment ions, which can provide clues about the molecule's structure. Alcohols often undergo fragmentation through α-cleavage and dehydration.[9]
References
- 1. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 2. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. bhu.ac.in [bhu.ac.in]
- 6. nmr.ceitec.cz [nmr.ceitec.cz]
- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. MS Fragmentation | OpenOChem Learn [learn.openochem.org]
Performance Showdown: A Comparative Guide to Lipase Enzymes in Kinetic Resolution
For researchers and professionals in drug development and chemical synthesis, the choice of a biocatalyst is critical for achieving high purity chiral compounds. Lipases are among the most robust and widely used enzymes for the kinetic resolution of racemates due to their stability in organic solvents, broad substrate specificity, and high enantioselectivity.[1][2] This guide provides a comparative analysis of the performance of several common lipases—Candida antarctica Lipase B (CALB), Pseudomonas cepacia Lipase (PCL), and Candida rugosa Lipase (CRL)—supported by experimental data to aid in the selection of the optimal enzyme for your specific application.
Lipase Performance: A Data-Driven Comparison
The efficacy of a lipase in kinetic resolution is determined by several factors, including the substrate, solvent, acyl donor, and temperature.[3][4] The following table summarizes the performance of different lipases under various experimental conditions, focusing on key metrics such as conversion rate, enantiomeric excess (ee), and enantioselectivity (E value).
| Lipase | Substrate | Reaction Type | Key Conditions | Conversion (%) | Enantiomeric Excess (ee %) | Enantioselectivity (E) | Citation |
| Candida antarctica Lipase B (CALB / Novozym 435) | (R,S)-1-phenylethanol | Transesterification | Hexane, Vinyl Acetate, 40°C | ~50 | >99 (product) | >200 | [5] |
| Candida antarctica Lipase B (CALB / Novozym 435) | (R,S)-Ibuprofen | Esterification | n-Butanol, MTBE | 10 | 85 (R-ester) | - | [6] |
| Candida antarctica Lipase B (CALB) | (R,S)-Flurbiprofen | Esterification | Methanol, 1,2-dichloroethane | 35.7 | 96.3 (product), 53.6 (substrate) | - | [4] |
| Pseudomonas cepacia Lipase (PCL) | (R,S)-1-phenylethanol | Transesterification | Vinyl Acetate | 50 | >99 (product) | >200 | [7] |
| Pseudomonas cepacia Lipase (PCL) | Aryltrimethylsilyl chiral alcohols | Transesterification | Hexane, Vinyl Acetate | 50 | >99 (product & substrate) | >200 | [8] |
| Pseudomonas cepacia Lipase (PCL) | Racemic alcohol precursor of Ivabradine | Acetylation | Vinyl Acetate | 41 | 90:10 e.r. (product) | - | [9] |
| Candida rugosa Lipase (CRL) | (R,S)-Propranolol | Acetylation | Toluene, Isopropenyl Acetate | - | 90.1 (product) | High | [3] |
| Candida rugosa Lipase (CRL) | Racemic Ibuprofen | Esterification | Isooctane, n-propanol, 37°C | 45 | 96 (S-enantiomer) | - | [10] |
| Candida rugosa Lipase (CRL) | Racemic Ketoprofen | Esterification | Cyclohexane, n-decanol, 40°C | ~50 | >99 (S-enantiomer) | >200 | [11] |
| Pseudomonas fluorescens Lipase (AK) | trans-Flavan-4-ol | Acetylation | THF, Vinyl Acetate, 30°C | ~50 | >99 (product), 50-99 (substrate) | >200 | [12] |
Key Observations:
-
High Enantioselectivity: CALB and PCL frequently exhibit excellent enantioselectivity (E > 200) for the resolution of secondary alcohols like 1-phenylethanol and its derivatives.[5][7][8]
-
Substrate Specificity: Candida rugosa lipase has shown high enantioselectivity for non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and ketoprofen, preferentially esterifying the (S)-enantiomer.[10][11] In contrast, CALB often shows preference for the (R)-enantiomer of profens.[6][13]
-
Immobilization Benefits: Immobilized lipases, such as Novozym 435 (CALB immobilized on acrylic resin), generally demonstrate enhanced stability, reusability, and sometimes, improved activity and selectivity.[4][5]
-
Reaction Conditions: The choice of solvent and acyl donor significantly impacts enzyme performance. For instance, vinyl acetate is a commonly used and highly effective acyl donor for transesterification reactions due to the irreversible nature of the reaction.[8][12]
Experimental Workflow and Protocols
Understanding the methodology behind the data is crucial for replication and adaptation. Below is a generalized experimental protocol for the kinetic resolution of a racemic secondary alcohol, followed by a workflow diagram.
General Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (R,S)-1-Phenylethanol
This protocol provides a standard procedure for evaluating lipase performance in the transesterification of a model secondary alcohol.
1. Materials:
-
Lipase enzyme (e.g., Novozym 435, PCL, CRL)
-
Racemic (R,S)-1-phenylethanol
-
Anhydrous organic solvent (e.g., n-hexane, toluene, MTBE)
-
Acyl donor (e.g., vinyl acetate, isopropenyl acetate)
-
Molecular sieves (3Å or 4Å, activated)
-
Internal standard for chromatography (e.g., decane)
-
Ethyl acetate and anhydrous sodium sulfate for workup
2. Enzyme Preparation:
-
If using a commercial immobilized lipase like Novozym 435, use as received.
-
For free lipase powders, the enzyme may be used directly or after immobilization on a suitable support.
-
A typical enzyme loading is between 10-50 mg of lipase per mmol of substrate.
3. Enzymatic Reaction (Transesterification):
-
To a screw-capped vial, add the racemic alcohol (e.g., 1 mmol), anhydrous solvent (e.g., 5 mL), and molecular sieves (approx. 100 mg) to maintain anhydrous conditions.
-
Add the acyl donor. A molar excess (e.g., 2-4 equivalents) is often used to drive the reaction forward.
-
Initiate the reaction by adding the lipase preparation (e.g., 20 mg).
-
Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 40°C) and agitation speed (e.g., 200 rpm).
4. Reaction Monitoring and Analysis:
-
Monitor the reaction progress by taking small aliquots (e.g., 50 µL) at regular time intervals.
-
Quench the reaction in the aliquot by filtering out the enzyme (e.g., through a small plug of silica or a syringe filter) and diluting with a suitable solvent like ethyl acetate.
-
Analyze the samples using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the enantiomeric excess of the substrate (eeₛ) and the product (eeₚ), as well as the conversion (c).
5. Calculations:
-
Conversion (c): Calculated based on the disappearance of the starting material or the appearance of the product. A common formula is: c = eeₛ / (eeₛ + eeₚ).[8]
-
Enantiomeric Excess (ee): Calculated using the formula: ee (%) = [([S] - [R]) / ([S] + [R])] * 100, where [S] and [R] are the concentrations of the two enantiomers.
-
Enantioselectivity (E): Calculated using the Chen equation: E = ln[1 - c(1 + eeₚ)] / ln[1 - c(1 - eeₚ)] or E = ln[(1 - c)(1 - eeₛ)] / ln[(1 - c)(1 + eeₛ)].[5]
Visualization of the Experimental Workflow
The following diagram illustrates the logical steps involved in a typical lipase-catalyzed kinetic resolution experiment, from setup to final analysis.
Caption: Workflow for lipase-catalyzed kinetic resolution.
Conclusion
The selection of an appropriate lipase is a substrate-dependent process that requires careful consideration of reaction conditions. Candida antarctica Lipase B and Pseudomonas cepacia Lipase are excellent starting points for the kinetic resolution of a wide range of secondary alcohols, often providing high enantioselectivity. Candida rugosa Lipase serves as a valuable alternative, particularly for acidic compounds like profens. The data presented in this guide demonstrates that by optimizing the enzyme, solvent, and acyl donor, researchers can effectively achieve high-purity chiral molecules essential for pharmaceutical and fine chemical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. journals.viamedica.pl [journals.viamedica.pl]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 7. tandfonline.com [tandfonline.com]
- 8. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Immobilization of Candida rugosa lipase for resolution of racimic ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipase Assisted (S)-Ketoprofen Resolution from Commercially Available Racemic Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Operational Guide for 3-Aminocyclopentanone Hydrochloride
This guide provides immediate safety, handling, and disposal protocols for laboratory personnel working with 3-Aminocyclopentanone hydrochloride. Adherence to these procedures is critical to ensure a safe laboratory environment and proper chemical management.
Chemical Safety Profile
The following table summarizes the key hazard information for this compound.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |
| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed. |
| Acute Toxicity, Inhalation (Category 4) | GHS07 | Warning | H332: Harmful if inhaled. |
| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation.[1] |
| Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System | GHS07 | Warning | H335: May cause respiratory irritation.[1][3] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure. The following equipment must be worn at all times when handling this compound.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves | Butyl rubber or heavy-duty nitrile gloves. | Protects against skin irritation and absorption. Butyl rubber is recommended for handling ketones.[4] Nitrile gloves may have limited resistance to ketones and should be used for shorter durations. |
| Eye and Face Protection | Safety goggles and face shield | ANSI Z87.1-rated chemical splash goggles and a full-face shield. | Prevents eye and face contact from splashes. Goggles are required, and a face shield provides an additional layer of protection.[5] |
| Body Protection | Laboratory coat | Flame-retardant and chemically resistant. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Air-purifying respirator | A NIOSH-approved half-mask or full-face respirator with organic vapor/acid gas (OV/AG) cartridges. | Protects against inhalation of harmful vapors and particulates. A fit test is required before use. |
Experimental Workflow and Handling
The following diagram illustrates the standard operating procedure for handling this compound from preparation to initial waste disposal.
Disposal Plan
Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it requires specific disposal procedures.
Waste Segregation and Collection:
-
Designated Waste Container: All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, pipette tips) and liquid waste must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[3][6][7]
-
Container Integrity: The waste container must be made of a chemically compatible material, kept securely closed when not in use, and stored in a designated satellite accumulation area within the laboratory.[2][6]
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Toxic, Irritant).
Spill Management:
-
Minor Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand). The contaminated absorbent should then be collected in the designated halogenated organic waste container.
-
Major Spills: In the event of a large spill, evacuate the area and contact the institution's environmental health and safety (EHS) office immediately.
The logical relationship for the disposal process is outlined in the diagram below.
By following these guidelines, researchers can safely handle this compound while minimizing risks and ensuring proper disposal of chemical waste. Always consult your institution's specific safety protocols and EHS guidelines.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
